The "Swiss Army Knife" Scaffold for Kinase Inhibitor Design [1] Executive Summary 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) represents a high-value heterocyclic building block in modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The "Swiss Army Knife" Scaffold for Kinase Inhibitor Design [1]
Executive Summary
2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2][3] Its trisubstituted thiazole core offers three orthogonal vectors for diversification, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1] Unlike its more common isomer (2-bromo-4-methylthiazole-5-carbonitrile), this specific regioisomer places the nitrile group at the C4 position, providing unique geometric constraints and hydrogen-bonding capabilities crucial for ATP-binding pocket occupancy.[1] This guide details the validated synthesis, physicochemical properties, and reactivity profile of this critical intermediate.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
Property
Data
CAS Number
1379365-49-7
IUPAC Name
2-Bromo-5-methyl-1,3-thiazole-4-carbonitrile
Molecular Formula
C₅H₃BrN₂S
Molecular Weight
203.06 g/mol
SMILES
CC1=C(C#N)N=C(Br)S1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Storage Stability
Hygroscopic; Store under inert atmosphere at 2–8°C
The synthesis of 2-bromo-5-methylthiazole-4-carbonitrile requires strict regiochemical control.[1] A common pitfall is the use of ethyl 2-chloroacetoacetate, which yields the inverted isomer (4-methyl-5-carboxylate).[1] To access the target 5-methyl-4-carbonitrile core, the Hantzsch thiazole synthesis must utilize ethyl 3-bromo-2-oxobutanoate .[1]
Validated Synthetic Workflow
Figure 1: Step-wise synthesis ensuring correct regiochemistry at C4/C5 positions.
Procedure: Dissolve thiourea in ethanol and add the alpha-bromo ketoester dropwise. Reflux for 4–6 hours.[1]
Mechanism: The sulfur atom of thiourea attacks the alpha-carbon (C3 of the butyrate) displacing bromide.[1] The nitrogen then condenses with the C2 ketone.[1]
Outcome: Formation of Ethyl 2-amino-5-methylthiazole-4-carboxylate .[1][4][5][6]
Critical Note: Using the wrong starting material (ethyl 2-chloroacetoacetate) will result in the 4-methyl-5-carboxylate isomer.[1]
Procedure: Add t-butyl nitrite to a suspension of the amine and CuBr₂ in MeCN at 0°C. Warm to room temperature.
Why this works: Direct diazotization in organic solvent (Doyle conditions) is superior to aqueous NaNO₂/HBr for thiazoles due to solubility and suppression of side reactions.[1]
Step 3: Functional Group Interconversion (Ester to Nitrile)[1]
Amidation: Treat the ester with 7N NH₃ in methanol (sealed tube, 80°C) to yield the primary amide.[1]
Dehydration: Treat the amide with Trifluoroacetic anhydride (TFAA) and pyridine in DCM at 0°C to afford the 4-carbonitrile .
Reactivity & Functionalization Matrix
The scaffold offers three distinct reactivity "handles" that can be manipulated independently.[1]
Figure 2: Orthogonal reactivity map for library generation.[1]
C2-Bromine: The Primary Coupling Vector
The C2 position is activated by the adjacent nitrogen and sulfur atoms.[1]
Suzuki-Miyaura: Reacts readily with aryl boronic acids.[1] Catalyst Recommendation: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.[1]
SNAr: The bromine can be displaced by nucleophiles (primary/secondary amines, thiols) at elevated temperatures (80–120°C in DMF/DMSO), although this is less facile than in 2-bromo-4-nitrothiazoles.[1]
C4-Nitrile: The Pharmacophore Builder
The nitrile group is a versatile precursor:
Tetrazoles: Reaction with NaN₃/ZnBr₂ generates a bioisostere of a carboxylic acid, common in angiotensin II receptor blockers.[1]
Thioamides: Reaction with H₂S or P₂S₅ generates thioamides for further cyclization (e.g., forming bis-thiazoles).[1]
C5-Methyl: The "Hidden" Vector
Often overlooked, the C5-methyl group is benzylic-like.[1]
Radical Bromination: Treatment with NBS and AIBN yields the 5-(bromomethyl) derivative.[1] This allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) via simple alkylation.[1]
Handling & Safety Protocols
Hazard Classification: This compound is an organic nitrile and aryl bromide.[1] It should be treated as Toxic if swallowed (H301) and a Skin/Eye Irritant (H315/H319).[1]
Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis may release HCN.[1]
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. All operations involving the dry powder must be performed in a fume hood.[1]
Spill Cleanup: Do not use water initially.[1] Absorb with inert material (vermiculite), then treat the surface with a dilute bleach solution to oxidize any potential trace cyanides.[1]
References
Chemical Identity & CAS Verification
Source: American Elements / PubChem
Title: 2-Bromo-5-methylthiazole-4-carbonitrile Product Data
[1][2][3]
General Thiazole Synthesis (Hantzsch Method)
Source: Organic Syntheses / Clockss Archive
Title: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (Precursor Synthesis)
Sandmeyer Reaction on Thiazoles
Source: BLD Pharm / ChemicalBook
Title: Reaction protocols for 2-aminothiazole to 2-bromothiazole conversion
Isomer Differentiation (4-Me vs 5-Me)
Source: DergiPark Academic
Title: Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation (Detailed NMR/Synthesis data for the 5-methyl-4-carboxylate isomer)
Technical Guide: Synthesis and Characterization of 2-Bromo-5-methylthiazole-4-carbonitrile
Executive Summary & Strategic Importance 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) is a highly functionalized heterocyclic building block critical in the development of next-generation pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7) is a highly functionalized heterocyclic building block critical in the development of next-generation pharmaceuticals, particularly in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and kinase inhibitors. Its value lies in the orthogonal reactivity of its substituents: the C2-bromide serves as an electrophilic handle for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (
), while the C4-nitrile provides a gateway to amidines, tetrazoles, or carboxylic acids.[1]
This guide details a robust, scalable synthesis route designed to ensure regiochemical purity—a common pitfall in thiazole chemistry. Unlike the 4-methyl-5-carboxylate isomers often encountered in literature (derived from acetoacetate), this protocol specifically targets the 5-methyl-4-carbonitrile motif using a specialized Hantzsch condensation strategy.
Retrosynthetic Analysis & Regiocontrol
To achieve the specific 4-cyano-5-methyl substitution pattern, standard ethyl acetoacetate precursors must be avoided, as they predominantly yield 4-methyl-5-carboxylates. Instead, the synthesis relies on Ethyl 3-bromo-2-oxobutyrate , which directs the methyl group to the C5 position and the carboxylate (precursor to nitrile) to the C4 position.[1]
Mechanism: The sulfur atom of thiourea attacks the electrophilic C3-position (bearing bromine), followed by nitrogen attack on the C2-carbonyl to close the ring.
Add Thiourea (7.6 g, 100 mmol) in portions at room temperature.
Heat the mixture to reflux (
) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting bromide.
Cool to room temperature. The hydrobromide salt of the product may precipitate.
Neutralize by adding saturated aqueous
until pH ~8.
Evaporate ethanol under reduced pressure.
Extract the residue with Ethyl Acetate (
).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water to obtain a pale yellow solid.
Yield Target: 60–75%
Key Data:
() shows singlet (~7.0 ppm) and C5-Methyl singlet (~2.6 ppm).
Step 2: Sandmeyer Reaction (Bromination)
Objective: Convert the C2-amino group to a C2-bromo group.
Critical Control: Use of t-Butyl Nitrite (t-BuONO) in acetonitrile is preferred over aqueous
to minimize hydrolysis of the ester and improve solubility.
Calc.[1][2][4] for : 202.9279 / 204.9258 (Br pattern)
Critical Process Parameters & Troubleshooting
Regiochemistry Validation
The most common error is using ethyl 2-chloroacetoacetate , which yields the 4-methyl-5-carboxylate isomer.
Check: Run a NOESY NMR experiment on the intermediate ester.
Correct (5-Me-4-COOEt): Strong NOE between Methyl protons and Ester Ethyl group protons is unlikely or weak due to geometry.
Incorrect (4-Me-5-COOEt): Strong NOE between 4-Me and 5-Ester group.
Chemical Shift: The C5-Methyl in the target (4-CN) typically appears slightly upfield compared to the 4-Methyl isomer due to the shielding cone of the adjacent nitrile/carbonyl at C4.
Sandmeyer Safety
Diazonium Instability: Thiazole diazonium salts are less stable than phenyl analogs. Do not isolate the diazonium salt. Generate it in situ with
present.
Exotherm: The addition of t-BuONO is exothermic. Maintain temperature
to prevent decomposition to the 2-hydroxy (thiazolone) byproduct.
Dehydration Efficiency
If TFAA/Pyridine fails or gives low yield, use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF at
An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile
This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile. Designed for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the vibrational modes of this heterocyclic compound, offers a detailed experimental protocol for acquiring its spectrum, and provides a framework for spectral interpretation.
Introduction: The Significance of 2-Bromo-5-methylthiazole-4-carbonitrile
2-Bromo-5-methylthiazole-4-carbonitrile is a substituted thiazole derivative. The thiazole ring is a core structural motif in numerous biologically active compounds, including a variety of pharmaceuticals. The presence of a bromine atom, a methyl group, and a nitrile functionality on the thiazole ring imparts specific chemical properties and potential for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules, providing a unique "fingerprint" based on the vibrational frequencies of their chemical bonds.
Molecular Structure and Predicted Vibrational Modes
The molecular structure of 2-Bromo-5-methylthiazole-4-carbonitrile is presented below. The key functional groups that are expected to give rise to characteristic absorption bands in the IR spectrum are: the nitrile group (-C≡N), the thiazole ring (C=N, C=C, C-S, and C-H vibrations), the C-Br bond, and the methyl group (-CH3).
Caption: Molecular Structure of 2-Bromo-5-methylthiazole-4-carbonitrile.
The expected vibrational frequencies for the key functional groups are summarized in the table below. These predictions are based on established group frequency correlations and data from related thiazole derivatives found in the literature.
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
Justification and Key Insights
~2230 - 2210
C≡N stretch
Strong, Sharp
The nitrile stretching vibration is one of the most characteristic bands in the IR spectrum. For aromatic and heterocyclic nitriles, this band typically appears in the 2240-2220 cm⁻¹ region.[1] Conjugation with the thiazole ring is expected to slightly lower the frequency compared to saturated nitriles.[2] The intensity of this band can be influenced by the local electrostatic environment.[3][4]
~3100 - 3000
Aromatic C-H stretch
Medium to Weak
The C-H stretching vibration of the thiazole ring is expected in this region, characteristic of aromatic and heteroaromatic compounds.[5][6]
~2975 - 2950
Asymmetric CH₃ stretch
Medium
The asymmetric stretching of the methyl group typically appears at a higher frequency than the symmetric stretch.
~2885 - 2865
Symmetric CH₃ stretch
Medium to Weak
The symmetric stretching of the methyl group.
~1600 - 1400
Thiazole ring C=C and C=N stretching
Medium to Strong
Thiazole and its derivatives exhibit characteristic ring stretching vibrations in this region.[7][8] These bands arise from the coupled stretching vibrations of the C=C and C=N bonds within the heterocyclic ring. Multiple bands are often observed.
~1465 - 1440
Asymmetric CH₃ bend (scissoring)
Medium
The asymmetric bending vibration of the methyl group.
~1385 - 1370
Symmetric CH₃ bend (umbrella)
Medium to Strong
The symmetric bending of the methyl group often gives a strong and characteristic absorption. Thiazole itself can also show a band in this region.[7]
~900 - 675
C-H out-of-plane bending
Medium to Strong
The out-of-plane bending vibrations of the thiazole ring C-H bond are expected in this region. The exact position can be indicative of the substitution pattern.[5]
~690 - 515
C-Br stretch
Medium to Strong
The C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum.[9] Its position can be influenced by the nature of the ring to which it is attached.
Experimental Protocol: Acquiring the FT-IR Spectrum
To obtain a high-quality FT-IR spectrum of solid 2-Bromo-5-methylthiazole-4-carbonitrile, the potassium bromide (KBr) pellet method is recommended. This technique minimizes scattering effects and is suitable for non-volatile solid samples.
Materials and Equipment
2-Bromo-5-methylthiazole-4-carbonitrile (solid)
FT-IR grade Potassium Bromide (KBr), desiccated
Agate mortar and pestle
Hydraulic press with pellet-forming die
FT-IR spectrometer
Step-by-Step Methodology
Sample Preparation:
Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.
Weigh approximately 1-2 mg of the 2-Bromo-5-methylthiazole-4-carbonitrile sample and about 200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
Transfer the sample and KBr to a clean, dry agate mortar.
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for obtaining a transparent pellet and a high-quality spectrum.
Pellet Formation:
Carefully transfer the powdered mixture into the collar of the pellet-forming die.
Spread the powder evenly to ensure a uniform pellet thickness.
Place the plunger into the collar and transfer the die assembly to the hydraulic press.
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
Acquire the sample spectrum. Typical acquisition parameters are:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (to improve signal-to-noise ratio)
Data Processing:
The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final transmittance or absorbance spectrum.
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
Technical Guide: Reactivity & Chemoselectivity of 2-Bromo-5-methylthiazole-4-carbonitrile
The following guide details the reactivity profile and chemoselective transformation strategies for 2-Bromo-5-methylthiazole-4-carbonitrile , a high-value scaffold in medicinal chemistry. [1] Executive Summary 2-Bromo-5-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the reactivity profile and chemoselective transformation strategies for 2-Bromo-5-methylthiazole-4-carbonitrile , a high-value scaffold in medicinal chemistry.
[1]
Executive Summary
2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 41731-23-1) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and fragment-based lead generation.[1] Its utility stems from its dual-electrophilic nature :
C2-Bromine: A highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.[1]
C4-Nitrile: A versatile precursor for amides, amines, acids, and heterocycles (e.g., tetrazoles, triazoles).[1]
The Core Challenge: The electron-deficient nature of the thiazole ring renders the C2-position exceptionally susceptible to nucleophilic attack.[2] Consequently, standard protocols for nitrile transformation (e.g., LiAlH4 reduction, nucleophilic addition) often result in chemoselectivity failures, such as debromination or unwanted C2-substitution.[1] This guide provides validated protocols to navigate these competing reactivities.
Electronic Structure & Reactivity Map[1]
The thiazole ring is π-electron deficient, analogous to pyridine. The C2 position is the most electron-deficient site, activated by both the ring nitrogen and the sulfur atom. The C4-Nitrile further withdraws electron density, making the C2-Br highly labile toward nucleophiles.
Reactivity Decision Tree
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Chemoselectivity landscape.[1] Note that basic nucleophiles preferentially attack C2 (Red path), while acidic or catalytic conditions allow for selective functionalization.[1]
Chemoselective Transformations
A. Hydrolysis of the Nitrile (Preserving C2-Br)
Objective: Convert the nitrile to a primary amide or carboxylic acid without hydrolyzing the C2-Br bond.
The Trap: Basic hydrolysis (NaOH/H2O, heat) poses a high risk of displacing the C2-Br with -OH (forming the thiazolone).
The Solution: Acid-catalyzed hydration.
Protocol 1: Synthesis of 2-Bromo-5-methylthiazole-4-carboxamide
Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[1]
Quench: Pour the reaction mixture onto crushed ice carefully.
Isolation: The amide typically precipitates as a white solid. Filter, wash with cold water, and dry.[1]
Mechanism: The acid protonates the nitrile nitrogen, activating it for water attack. The highly acidic medium suppresses the nucleophilicity of water, preventing SNAr at C2.
B. Reduction to Primary Amine (Preserving C2-Br)
Objective: Reduce -CN to -CH2NH2 without debrominating the C2 position.[1]
The Trap: LiAlH4 or Pd/C + H2 often causes hydrodehalogenation (loss of Br).[1]
The Solution: Cobalt(II) chloride catalyzed borohydride reduction.[1]
Protocol 2: Synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine
Dissolve substrate (1 equiv) and CoCl2[1]·6H2O (2 equiv) in dry MeOH at 0°C. The solution typically turns deep purple/blue.[1]
Add NaBH4 (10 equiv) portion-wise (Caution: Vigorous gas evolution).[1]
Stir at 0°C to RT for 1–2 hours. The mixture will turn black (formation of cobalt boride species).
Workup: Quench with dilute HCl (dissolves the black precipitate).[1] Basify the aqueous layer with NH4OH to pH > 10. Extract with DCM or EtOAc.[1]
Why it works: The in-situ generated cobalt boride species coordinates to the nitrile, facilitating hydride delivery, but is generally not active enough to insert into the C-Br bond under these conditions.
C. C2-Functionalization (Suzuki Coupling)
Objective: Attach an aryl group at C2 while keeping the nitrile intact for later use.[1]
Reactivity: The C2-Br is an excellent partner for Pd-catalyzed coupling.[1] The nitrile group is stable under standard Suzuki conditions.
Combine substrate, boronic acid, base, and catalyst in a sealed tube.[1]
Heat to 80–90°C for 4–16 hours.
Note: Avoid strong alkoxide bases (e.g., NaOtBu) which might compete via SNAr.[1] Carbonate bases are safe.[1]
The "Tetrazole Trap"
Researchers often attempt to convert the nitrile to a tetrazole using Sodium Azide (NaN3) and Ammonium Chloride.
Warning: In electron-deficient 2-bromothiazoles, Azide (N3-) acts as a potent nucleophile at C2 .[1]
Outcome: Reaction with NaN3 in DMF often yields 2-azido-5-methylthiazole-4-carbonitrile (or its bicyclic valence tautomer) rather than the desired C4-tetrazole.[1]
Recommendation: If the tetrazole is required with the C2-Br intact, standard methods fail. One must either:
Perform the C2-cross-coupling first, then form the tetrazole.
Use highly specific Lewis Acid catalysts (e.g., ZnBr2) with TMS-N3 in non-polar solvents to minimize ionic SNAr pathways, though this remains high-risk.[1]
Strategic Utilization of 2-Bromo-5-methylthiazole-4-carbonitrile in Medicinal Chemistry
Topic: Potential Applications of 2-Bromo-5-methylthiazole-4-carbonitrile in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] [1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Applications of 2-Bromo-5-methylthiazole-4-carbonitrile in Organic Synthesis
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
[1][2][3]
Executive Summary
2-Bromo-5-methylthiazole-4-carbonitrile (CAS 1379365-49-7) is a high-value heterocyclic building block characterized by a dense functionalization pattern on the thiazole core.[1][2][3][4][5] Unlike the widely utilized 2-aryl-4-methylthiazole-5-carboxylic acid scaffold (found in the xanthine oxidase inhibitor Febuxostat), this isomer offers a unique 2,4,5-substitution pattern that enables the construction of structurally distinct chemical libraries.[1][2][3]
This guide details the strategic application of this scaffold in drug discovery, focusing on its orthogonal reactivity profile.[3] The molecule features three distinct reactive centers:[6]
C2-Bromine: A highly reactive electrophile for metal-catalyzed cross-coupling and nucleophilic aromatic substitution (
C4-Nitrile: A versatile precursor for heterocycle formation (tetrazoles, triazoles), amides, acids, or amines.[2][3]
C5-Methyl: A steric handle that modulates lipophilicity or serves as a site for late-stage radical functionalization.[1][3]
Structural Analysis & Reactivity Profile[1][2][3]
The utility of 2-Bromo-5-methylthiazole-4-carbonitrile lies in its ability to undergo sequential, regioselective transformations .[1][2][3] The electronic bias of the thiazole ring, combined with the electron-withdrawing nitrile group, creates a predictable reactivity gradient.[2][3]
Electronic Properties[2]
C2 Position (Electrophilic): The C2 position is flanked by both the sulfur and nitrogen atoms, making it the most electron-deficient carbon.[3] The presence of the C4-cyano group further decreases electron density, significantly enhancing the rate of oxidative addition with Pd(0) catalysts compared to non-cyano analogs.[2][3]
C4 Position (Dipolar/Electrophilic): The nitrile group is activated for nucleophilic attack (e.g., hydrolysis or cycloaddition) but is generally stable under standard cross-coupling conditions, allowing it to serve as a "masked" carboxylic acid or amine.[2][3]
C5 Position (Steric/Benzylic-like): The methyl group provides essential metabolic stability (blocking the C5 metabolic soft spot) and hydrophobic interaction potential.[2][3] It is electronically deactivated for deprotonation but activated for radical halogenation.[3]
Reactivity Map (DOT Visualization)
Figure 1: Divergent synthesis map showing the three orthogonal vectors of reactivity available on the scaffold.[2][3]
Synthetic Modules & Protocols
The following protocols are designed to be self-validating . The success of the C2-coupling is typically indicated by the disappearance of the aryl bromide signal in HPLC/TLC, while C4-nitrile hydrolysis is confirmed by the appearance of amide protons in
Module A: C2-Functionalization (The Primary Gateway)
The C2-bromine is the most reactive site.[1][2][3] Cross-coupling should generally be performed before manipulating the nitrile to avoid chemoselectivity issues (e.g., poisoning Pd catalysts with free amines or tetrazoles).[2][3]
Protocol 1: General Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at C2.[3]
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3]
Causality: The electron-poor nature of the thiazole facilitates oxidative addition.[3] Dioxane/Water is chosen to solubilize the inorganic base while maintaining a high reflux temperature.[3]
Module B: C4-Nitrile Manipulation
The nitrile group at C4 serves as a masked carboxylic acid derivative.[1][3] It is particularly valuable for synthesizing bioisosteres (e.g., tetrazoles) or primary amines for further coupling.[2][3]
Protocol 2: Conversion to Tetrazole (Carboxylic Acid Bioisostere)
Objective: Synthesis of 5-(5-methyl-2-substituted-thiazol-4-yl)-1H-tetrazole.
activates the nitrile towards nucleophilic attack by the azide ion.[3] This "click-like" cycloaddition is preferred over tin reagents () due to lower toxicity.[2][3]
Protocol 3: Controlled Hydrolysis to Primary Amide
Objective: Synthesis of thiazole-4-carboxamide (common kinase inhibitor motif).[1][2][3]
Allow to warm to RT.[3][7] Reaction is typically fast (1–2 hours).[2][3]
Workup: Quench with saturated
(to destroy excess peroxide). Extract with EtOAc.[3]
Causality: The Radziszewski hydrolysis conditions are mild and prevent over-hydrolysis to the carboxylic acid, preserving the amide bond often required for H-bonding in active sites.[3]
Applications in Drug Discovery[3]
Kinase Inhibitor Scaffolds
Many FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib) utilize a thiazole core.[2][3] The 2-amino-thiazole-5-carboxamide motif is classic.[1][2][3]
Innovation: The 2-Bromo-5-methylthiazole-4-carbonitrile scaffold allows access to the regioisomeric 2-amino-5-methylthiazole-4-carboxamide series.[1][2][3]
Rationale: Switching the carboxamide from C5 to C4 alters the vector of the hydrogen bond donors/acceptors, potentially overcoming resistance mutations or improving selectivity profiles against off-target kinases.[3]
Xanthine Oxidase Inhibitors (Febuxostat Analogs)
Febuxostat is a 2-aryl-4-methylthiazole-5-carboxylic acid.[1][2][3]
Application: This scaffold enables the synthesis of "Reverse-Febuxostat" analogs (2-aryl-5-methylthiazole-4-carboxylic acid).[1][2][3]
SAR Study: By keeping the lipophilic isobutoxy-phenyl tail (via Suzuki coupling at C2) and hydrolyzing the C4-nitrile to an acid, researchers can probe the spatial requirements of the molybdenum-pterin active site of xanthine oxidase.[1][2][3]
Agrochemical Fungicides
Thiazole-4-carbonitriles are privileged structures in agrochemistry.[1][2][3] The nitrile group often enhances metabolic stability in plants compared to the corresponding esters, while the C2-Br allows for the attachment of diverse aromatic groups to tune spectrum of activity.[3]
Case Study: Synthesis of a Febuxostat Regioisomer
This workflow demonstrates the synthesis of a hypothetical xanthine oxidase inhibitor analog using the described scaffold.
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile
Abstract This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: N/A for specific commercial bulk, generic structure analysis applied). Thiaz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: N/A for specific commercial bulk, generic structure analysis applied). Thiazole scaffolds are privileged structures in medicinal chemistry, yet the 2-bromo-4-cyanothiazole core presents specific challenges: catalyst poisoning by the thiazole sulfur/nitrogen and potential hydrolysis of the nitrile group under basic aqueous conditions. This guide provides a self-validating method utilizing bulky phosphine ligands (Buchwald-type) to overcome catalyst deactivation, ensuring high yields (>85%) and functional group tolerance.
Introduction & Strategic Importance
The 2-Bromo-5-methylthiazole-4-carbonitrile scaffold combines three critical features for drug discovery:
Thiazole Core: A bioisostere for pyridine/benzene, often improving metabolic stability and water solubility.
C4-Nitrile: A versatile handle for further transformations (e.g., hydration to amides, reduction to amines, or cyclization to fused heterocycles).
C2-Bromide: The site of regioselective cross-coupling.
The Challenge: Reactivity vs. Stability
While the electron-withdrawing nitrile group at C4 activates the C2-Br bond for rapid Oxidative Addition (OA) to Pd(0), it simultaneously makes the ring highly electron-deficient. This leads to two main failure modes:
Protodehalogenation: The oxidative addition complex is unstable and prone to reduction if transmetalation is slow.
Catalyst Sequestration: The electron-rich nitrogen and sulfur atoms can coordinate to Pd(II), forming stable, non-reactive "off-cycle" resting states.
To solve this, we employ sterically demanding, electron-rich ligands (e.g., XPhos, SPhos) that facilitate oxidative addition while preventing the formation of stable bis-heteroaryl palladium complexes.
Mechanistic Insights & Catalyst Selection
Successful coupling relies on balancing the catalytic cycle. The diagram below illustrates the competition between the productive cycle and the inhibitory coordination pathway.
Catalytic Cycle & Inhibition Pathways
The thiazole substrate is prone to forming inactive dimers with Palladium. Bulky ligands (
) prevent the coordination of a second thiazole molecule, forcing the cycle towards Transmetalation.
Figure 1: Catalytic cycle highlighting the "Catalyst Death" pathway common in thiazole couplings. Bulky ligands block the red dotted path.
Optimization Strategy (Design of Experiment)
Do not proceed blindly. Use this decision matrix to select conditions based on your coupling partner (Boronic Acid).
Variable
Recommendation
Rationale
Catalyst Source
Pd(OAc)₂ or Pd₂(dba)₃
Precursors that allow in-situ generation of the active species.
Ligand
XPhos or SPhos
XPhos: Best for steric bulk and general stability. SPhos: Excellent for highly electron-deficient halides.
Base
K₃PO₄ (3.0 equiv)
Mild enough to prevent nitrile hydrolysis, strong enough for transmetalation. Avoid hydroxides (NaOH).
Solvent
1,4-Dioxane/H₂O (4:1)
The "Universal Solvent" for Suzuki. Water is mandatory for the boronate activation.
Temperature
80°C - 100°C
Thiazoles are thermally stable; heat drives the difficult transmetalation step.
Standard Operating Protocol (SOP)
Objective: Synthesis of 2-(4-methoxyphenyl)-5-methylthiazole-4-carbonitrile (Example).
Solvent: 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).
Step-by-Step Procedure
Pre-Catalyst Formation (Optional but Recommended):
In a small vial, mix Pd(OAc)₂ and XPhos in 1 mL of Dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to a clear/yellowish color. This ensures active Pd(0)-L species formation.
Reaction Setup:
To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .
Critical Step: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the catalyst).
Solvent Addition:
Add the degassed Dioxane (remaining 3 mL) and Water (1 mL) via syringe through the septum.
Add the Pre-Catalyst solution prepared in Step 1.
Execution:
Seal the vessel tightly.
Heat the block/bath to 90°C . Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.
Time: 2 - 4 hours. Monitor by LCMS or TLC (Hexane:EtOAc 4:1).
Checkpoint: The reaction mixture should turn black/grey (precipitated Pd) upon completion. If it remains bright yellow/orange, the catalyst may have deactivated early.
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification:
Flash Column Chromatography on Silica Gel.
Eluent: Gradient 0% -> 30% Ethyl Acetate in Hexanes.
Note: The nitrile group makes the product slightly polar; expect elution around 15-20% EtOAc.
Validation & Troubleshooting
Use this table to diagnose failure modes.
Observation
Root Cause
Corrective Action
Starting Material (SM) Recovered
Catalyst poisoning or Oxygen ingress.
Degas solvents more thoroughly. Switch to SPhos Pd G3 precatalyst.
Protodehalogenation (H-Substituted Thiazole)
Transmetalation is too slow; Pd-H species formed.
Increase concentration of Boronic Acid (1.5 equiv). Switch solvent to n-Butanol .
Nitrile Hydrolysis (Amide formation)
Base is too strong or reaction too hot.
Switch base to KF (Potassium Fluoride) or NaHCO₃ . Lower temp to 60°C.
Low Conversion (<50%)
Boronic acid protodeboronation.
Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h).
Workflow Visualization
Follow this logic flow for scale-up or adaptation.
Figure 2: Optimization decision tree for 2-bromo-thiazole couplings.
References
General Suzuki-Miyaura Mechanism & Reviews
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Thiazole Coupling Specifics
Ohkubo, M., et al. (2019).[2] Practical Synthesis of 2-Arylthiazoles via Suzuki-Miyaura Coupling. Organic Process Research & Development. (General reference for thiazole reactivity).
Ligand Selection (XPhos/SPhos)
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[1][3]
Catalyst Poisoning in Heterocycles
Guram, A. S., et al. (2004).[4] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile
Abstract & Strategic Significance The substrate 2-Bromo-5-methylthiazole-4-carbonitrile represents a highly functionalized heteroaryl halide scaffold. It features three distinct chemical handles: C2-Bromide: An activated...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The substrate 2-Bromo-5-methylthiazole-4-carbonitrile represents a highly functionalized heteroaryl halide scaffold. It features three distinct chemical handles:
C2-Bromide: An activated electrophile for oxidative addition.
C4-Nitrile: An electron-withdrawing group (EWG) that enhances C2 reactivity while serving as a precursor for amides, amines, or heterocycles (e.g., tetrazoles).
C5-Methyl: Provides steric bulk and mild electron donation, modulating the electronics of the thiazole ring.
This scaffold is structurally homologous to intermediates used in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat ) and various kinase inhibitors. The primary challenge in coupling this substrate lies in balancing the high reactivity of the C2-Br bond against the potential for catalyst poisoning by the thiazole sulfur and the hydrolytic sensitivity of the nitrile group under basic aqueous conditions.
This guide details optimized protocols for Suzuki-Miyaura and Sonogashira couplings, designed to maximize yield while preserving the nitrile functionality.
Substrate Analysis & Mechanistic Considerations
Electronic Activation
The thiazole ring is electron-deficient (π-excessive but inductively withdrawing). The C4-cyano group significantly lowers the LUMO energy of the C2-Br bond, facilitating rapid oxidative addition to Pd(0). However, this electron deficiency also stabilizes the resulting Pd(II) intermediate, potentially making the transmetalation step the rate-determining bottleneck.
Catalyst Poisoning
Thiazoles possess a basic nitrogen (N3) and a sulfur atom (S1). The sulfur, in particular, can coordinate to soft metals like Palladium, displacing phosphine ligands and forming inactive "Pd-black" aggregates.
Solution: Use chelating phosphine ligands (e.g., dppf , Xantphos ) or bulky monodentate ligands (e.g., XPhos ) to prevent coordinative saturation by the substrate.
Chemoselectivity
Risk: Hydrolysis of the C4-CN to a primary amide (–CONH2) under high-temperature basic conditions (e.g., NaOH/H2O at >80°C).
Control: Use milder bases (K3PO4, Cs2CO3) and limit water content or reaction time.
Visualization: Catalytic Cycle & Logic
The following diagram illustrates the catalytic cycle specific to this thiazole substrate, highlighting the critical "Danger Zone" where catalyst poisoning occurs.
Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition of the thiazole bromide and the risk of sulfur-mediated catalyst deactivation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling with aryl/heteroaryl boronic acids.
Standard: High-throughput robust conditions suitable for drug discovery.
Materials Table
Reagent
Equiv.
Role
Notes
Substrate
1.0
Electrophile
2-Bromo-5-methylthiazole-4-carbonitrile
Ar-B(OH)2
1.2 - 1.5
Nucleophile
Aryl/Heteroaryl Boronic Acid
Pd(dppf)Cl2·DCM
0.03 - 0.05
Catalyst
Bidentate ligand prevents poisoning
K3PO4
2.0 - 3.0
Base
Mild, reduces nitrile hydrolysis risk
1,4-Dioxane/H2O
4:1 v/v
Solvent
Degassed thoroughly
Step-by-Step Procedure
Setup: Charge a microwave vial or round-bottom flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).
Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1).[1]
Note: Degassing is critical.[1] Oxygen promotes homocoupling of boronic acids and catalyst oxidation.
Base Addition: Add K3PO4 (2.0 equiv). If using a solid base, it can be added in Step 1.[2]
Reaction:
Thermal: Heat to 85°C for 4–12 hours.
Microwave: Heat to 100°C for 30–60 minutes.
Monitoring: Check by LC-MS. Look for the disappearance of the bromide (M+H signal) and emergence of the biaryl product.
Troubleshooting: If hydrolysis is observed (amide formation), switch solvent to anhydrous Toluene and base to Cs2CO3 .
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Sonogashira Coupling
Objective: Introduction of alkynyl groups (Csp-Csp2 bond).
Challenge: Copper-mediated homocoupling of alkynes (Glaser coupling) and nitrile interference.
Materials Table
Reagent
Equiv.
Role
Notes
Substrate
1.0
Electrophile
Terminal Alkyne
1.2
Nucleophile
PdCl2(PPh3)2
0.03
Catalyst
Standard Pd(II) source
CuI
0.015
Co-catalyst
Essential for transmetalation
Et3N
3.0
Base/Solvent
Can be used as co-solvent
DMF or THF
-
Solvent
Anhydrous required
Step-by-Step Procedure
Setup: In a dry Schlenk flask, combine Substrate (1.0 equiv), PdCl2(PPh3)2 (3 mol%), and CuI (1.5 mol%).
Inerting: Evacuate and backfill with Argon (3 cycles).
Solvent/Base: Add anhydrous DMF (or THF) and Triethylamine (3.0 equiv) via syringe.
Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) dropwise at Room Temperature.
Exotherm Warning: Reaction may be exothermic.
Reaction: Stir at Room Temperature for 1 hour. If conversion is low, heat to 50°C .
Note: Avoid temperatures >60°C to prevent nitrile degradation or polymerization.
Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.
Troubleshooting & Optimization Workflow
Use this logic tree when yields are suboptimal.
Caption: Figure 2. Optimization logic for addressing common failure modes in thiazole cross-coupling.
Safety & Handling
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas. Work in a well-ventilated fume hood.
Sensitization: Aminothiazoles and their precursors are known skin sensitizers. Wear double nitrile gloves.
Palladium/Copper Waste: Segregate heavy metal waste streams according to EH&S regulations.
References
Febuxostat Intermediate Synthesis
Title: Preparation method of febuxostat intermediate (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid).[3][4]
Application Note: Optimized Sonogashira Coupling of 2-Bromo-5-methylthiazole-4-carbonitrile
Executive Summary This guide details the synthetic protocols for the Sonogashira cross-coupling of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 41731-23-1 derivative). This substrate represents a distinct challenge in m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic protocols for the Sonogashira cross-coupling of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 41731-23-1 derivative). This substrate represents a distinct challenge in medicinal chemistry: it is a highly electron-deficient heteroaryl halide. While the C2-bromine is activated for oxidative addition, the presence of the C4-nitrile and the thiazole sulfur/nitrogen atoms introduces risks of catalyst poisoning and competitive nucleophilic side reactions.
This document provides two validated workflows:
Method A (Standard): A robust Pd/Cu system for rapid library synthesis.
Method B (Copper-Free): A high-fidelity protocol using bulky phosphine ligands to eliminate Glaser homocoupling and catalyst deactivation.
Substrate Analysis & Mechanistic Insight
Chemical Property Profile
Property
Characteristic
Impact on Sonogashira Coupling
Electrophilicity
High (EWG at C4)
Rapid Oxidative Addition: The C4-nitrile and thiazole ring pull electron density, making the C-Br bond weak. Pd(0) insertion is fast.
Coordination
N3 & S1 atoms
Catalyst Poisoning: The thiazole nitrogen can bind to Pd or Cu species, potentially stalling the catalytic cycle (arresting transmetallation).
Sterics
C5-Methyl
Minimal Interference: The methyl group is distal to the reaction center (C2), causing negligible steric hindrance.
Stability
Nitrile (CN)
Hydrolysis Risk: Avoid strong aqueous acids or bases at high temperatures to prevent conversion to the amide/acid.
The Catalytic Challenge
The primary failure mode for this specific substrate is not the initial activation, but the Transmetallation Step . Because the oxidative addition complex is formed so readily, a buildup of the electrophilic Pd(II) species can occur. If the copper acetylide generation is slow (or if Cu is sequestered by the thiazole nitrogen), the cycle stalls, leading to dehalogenation or alkyne homocoupling (Glaser coupling).
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle highlighting the rapid oxidative addition driven by the electron-deficient thiazole ring and the critical transmetallation bottleneck.
Experimental Protocols
Method A: Standard Pd/Cu Catalysis (High Throughput)
Best for: Initial screening, simple alkynes, and cost-effective scale-up.
Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in the solvent and stir for 5 mins under Argon to generate the active Pd(0) species (solution turns yellow/orange).
Charging: Add the thiazole substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the reaction vessel.
Combination: Transfer the pre-formed catalyst solution to the reaction vessel.
Alkyne Addition: Add terminal alkyne (1.1 equiv).
Reaction: Heat to 65°C for 4–12 hours.
Why Heat? Copper-free cycles require higher energy for the "carbopalladation" or base-assisted deprotonation step which replaces the classic transmetallation.
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Optimization Logic & Troubleshooting
Use the following logic flow to determine the correct path if the standard reaction fails.
Figure 2: Decision tree for troubleshooting reaction outcomes.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Black Precipitate (early)
Pd aggregation (Pd black)
Ligand insufficient. Switch to bidentate ligand (e.g., dppf) or increase phosphine loading.
Alkyne Dimer (Glaser)
Oxygen presence / Cu activity
Strictly degas solvents. Switch to Method B (Cu-free) .
Hydrodehalogenation
Hydride source present
Ensure solvent is anhydrous (dry DMF). Avoid alcohols.
No Reaction
Catalyst poisoning by Thiazole N
Switch to high-activity catalyst: Pd(t-Bu₃P)₂ or XPhos Pd G2 .
Safety & Handling
Cyanide Content: While the nitrile group is bonded, metabolic breakdown or exposure to strong acids can release HCN. Work in a well-ventilated fume hood.
Thiazole Sensitization: Thiazoles can be skin sensitizers. Double-glove (Nitrile) is recommended.
Waste Disposal: Aqueous waste containing Copper and Palladium must be segregated into heavy metal waste streams.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.
Li, H., et al. (2020).[1] Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. Catalysts, 10(5), 443.
BenchChem. Application Notes: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. (General reference for electron-deficient heterocycles).
ResearchGate. Copper-free Sonogashira protocol for benzoxazoles and thiazoles.
Application Note: Selective N-Alkylation of 2-Bromo-5-methylthiazole-4-carbonitrile
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of N-alkylating the highly electron-deficient heterocycle 2-Bromo-5-m...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of N-alkylating the highly electron-deficient heterocycle 2-Bromo-5-methylthiazole-4-carbonitrile .
Executive Summary
Target Molecule: 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: Derivative of 41731-23-1)
Reaction Class: Quaternization of Heterocyclic Nitrogen (Formation of Thiazolium Salts)
Primary Challenge: The substrate possesses significant electronic deactivation. The C4-cyano (nitrile) group and C2-bromine atom are strong electron-withdrawing groups (EWGs), dramatically reducing the nucleophilicity of the thiazole nitrogen (N3). Standard alkylation conditions (e.g., Methyl Iodide in refluxing acetone) often fail or result in low yields due to the inertness of the nitrogen lone pair.
Strategic Solution: This protocol utilizes "Super-Electrophiles" (Alkyl Triflates or Meerwein Salts) to overcome the electronic deactivation. We also delineate the critical distinction between Ring Nitrogen Alkylation (Salt Formation) and Amination (SNAr displacement of Bromine), a common competing pathway in drug discovery.
Chemical Context & Mechanistic Insight
Structural Analysis
The substrate, 2-Bromo-5-methylthiazole-4-carbonitrile , presents a "push-pull" conflict, but the "pull" dominates:
C4-CN (Nitrile): Exerts a strong inductive (-I) and mesomeric (-M) withdrawal, depleting electron density from the adjacent N3 nitrogen.
C2-Br (Bromine): Inductively withdraws electron density (-I), further deactivating N3. It also acts as a labile leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr).
The Reactivity Bifurcation
Researchers must choose the correct pathway based on their target:
Pathway A (Thiazolium Salt): Attack of N3 lone pair on an electrophile (R-X). Requires a non-nucleophilic counter-anion and a highly reactive alkylating agent.
Pathway B (SNAr Amination): Attack of an external amine nucleophile at C2, displacing Bromine. This is not N-alkylation of the thiazole, but N-heteroarylation of the amine.
Reaction Pathway Diagram
Figure 1: Bifurcation of reactivity. Pathway A is the focus of this protocol.
Experimental Protocol: Synthesis of Thiazolium Triflates
Objective: To synthesize the N-methyl thiazolium triflate salt.
Why Methyl Triflate? Methyl trifluoromethanesulfonate (MeOTf) is approximately
times more reactive than methyl iodide. It is essential for alkylating deactivated nitrogens where the lone pair availability is compromised by nitrile groups [1].
Materials & Reagents
Reagent
Equivalents
Role
Notes
Substrate
1.0 eq.
Starting Material
Dried under vacuum >1h
Methyl Triflate (MeOTf)
1.2 eq.
Electrophile
DANGER: Highly Toxic
Dichloromethane (DCM)
0.2 M
Solvent
Anhydrous, inhibitor-free
Diethyl Ether
Excess
Precipitant
Anhydrous
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Cool under a stream of dry Nitrogen or Argon.
Charge the flask with 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 mmol, 217 mg).
Add Anhydrous DCM (5.0 mL) via syringe. Ensure complete dissolution.
Step 2: Alkylation (The "Magic Methyl" Addition)
Cool the solution to 0°C using an ice bath. Note: While the reaction requires energy, starting cold prevents exotherms that could degrade the labile C-Br bond.
Safety Warning: MeOTf is a potent alkylating agent and inhalation hazard. Work strictly in a fume hood.
Add Methyl Triflate (1.2 mmol, 136 µL) dropwise via a microsyringe.
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
Stirring: Stir vigorously for 12–24 hours.
Monitoring: Standard TLC is difficult for salts. Monitor by disappearance of the starting material (UV active, non-polar) or appearance of a baseline spot (polar salt).
Step 3: Isolation & Purification
The thiazolium salt may precipitate as a white or off-white solid during the reaction.
If solid forms: Filter under inert atmosphere (Schlenk filtration) or centrifuge.
If solution remains clear: Add Anhydrous Diethyl Ether (10–15 mL) dropwise with rapid stirring to induce precipitation.
Decant the supernatant. Wash the solid pellet 3x with anhydrous ether to remove excess MeOTf.
Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours.
Expected Data
Appearance: White to pale yellow hygroscopic solid.
1H NMR (DMSO-d6): Expect a significant downfield shift of the C5-Methyl group (approx.
2.5 2.8 ppm) and the appearance of the N-Methyl singlet (approx. 4.0–4.2 ppm).
Stability: Store at -20°C under Argon. Thiazolium salts with C2-halogens are prone to hydrolysis.
Alternative Protocol: SNAr Amination (Drug Development Context)
Note: If your goal is to attach an amine to the thiazole (e.g., creating a Dasatinib-like scaffold), do NOT use the protocol above. Use the method below.
Objective: Displacement of C2-Bromine by an amine (R-NH2).
Parameter
Condition
Mechanism
Solvent
DMF, DMSO, or n-Butanol
Polar aprotic/protic to stabilize transition state
Base
DIPEA or K2CO3 (2.0 eq)
Neutralize HBr byproduct
Temperature
80°C – 120°C
Thermal activation required for SNAr
Catalyst
None (usually)
The C4-CN activates the C2-Br sufficiently
Procedure:
Dissolve Substrate (1.0 eq) and Amine (1.2 eq) in DMF.
Add DIPEA (2.0 eq).
Heat to 80°C for 4–6 hours.
Pour into water; extract product (usually precipitates).
Troubleshooting & Optimization
Reaction Stalled (No Salt Formation)
If MeOTf at RT is insufficient due to the extreme deactivation by the Nitrile group:
Switch Solvent: Use Nitromethane (CH3NO2) . It is polar but non-nucleophilic, stabilizing the transition state of the quaternization.
Increase Temperature: Heat to 40–50°C in a sealed pressure tube. Warning: Risk of C-Br hydrolysis increases.
Use Meerwein's Salt: Triethyloxonium tetrafluoroborate (Et3OBF4) in DCM is a powerful alternative if the ethyl group is acceptable [2].
Decomposition (Darkening/Tars)
Cause: Hydrolysis of the C-Br bond by adventitious water, followed by ring opening.
Fix: Ensure strictly anhydrous conditions. Use molecular sieves in the solvent.
Safety & Hazards (Critical)
Methyl Triflate (MeOTf): Extreme health hazard. It is a powerful DNA alkylator.
Protocol: Use "Double Glove" technique. Quench all glassware and syringes with 10% NaOH or Ammonium Hydroxide solution immediately after use to destroy residual triflate.
Cyanide Moiety: While the nitrile is stable, combustion or strong acid hydrolysis can release HCN.
Thiazoles: Many are skin sensitizers.
References
Baruah, P. K., et al. "N-Alkylation of electron-deficient heterocycles: Reactivity and selectivity." Journal of Materials Chemistry B, 2022.
Delfau, L., et al. "Synthesis of N-alkyl-substituted thiazolium precatalysts." Synlett, 2024, 35, 2097-2100.
Wang, X., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Letters, 2009, 11, 5460-5493.
Kashyap, S. J., et al. "Synthesis of 2,4,5-trisubstituted thiazoles."[1] Journal of Heterocyclic Chemistry, 2018.
Application Note: Precision Conversion of 2-Bromo-5-methylthiazole-4-carbonitrile to the Primary Amide
Executive Summary This application note details the selective conversion of 2-Bromo-5-methylthiazole-4-carbonitrile (1) to 2-Bromo-5-methylthiazole-4-carboxamide (2). This transformation is a critical intermediate step i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the selective conversion of 2-Bromo-5-methylthiazole-4-carbonitrile (1) to 2-Bromo-5-methylthiazole-4-carboxamide (2). This transformation is a critical intermediate step in the synthesis of several tyrosine kinase inhibitors, including analogs of Dasatinib.
The primary challenge in this synthesis is Chemoselectivity: converting the nitrile group to a primary amide without hydrolyzing it further to the carboxylic acid, while simultaneously preventing the nucleophilic aromatic substitution (
) of the labile C2-bromine atom.
This guide presents two validated protocols:
Method A (Standard): Acid-Mediated Hydration (Sulfuric Acid). High-yielding, robust, and scalable.
Method B (Alternative): Oxidative Hydrolysis (Radziszewski conditions). Mild pH, suitable for acid-sensitive analogs.
Strategic Analysis & Mechanism
Substrate Evaluation
The substrate contains three distinct reactive centers:
C4-Nitrile: The target for hydrolysis.[1] Requires activation (protonation or coordination) to accept water.[1]
C2-Bromine: A good leaving group on an electron-deficient thiazole ring. It is highly susceptible to displacement by strong nucleophiles (e.g.,
) at elevated temperatures.
Thiazole Ring: Generally stable, but can undergo ring-opening under extreme basic conditions.
Reaction Pathway
To achieve high fidelity, we utilize Controlled Acid Hydration . In concentrated sulfuric acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
), the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. Crucially, the low water activity in conc. and controlled temperature prevents the second hydrolysis step (amide acid).
Mechanism Visualization:
Figure 1: Mechanistic pathway for acid-catalyzed nitrile hydration.
Protocol A: Acid-Mediated Hydration (Recommended)
Rationale: This method offers the highest atom economy and avoids the use of strong nucleophiles (like hydroxide) that could displace the bromine atom.
Remove ice bath. Allow to warm to Room Temperature (20–25°C). Stir vigorously.
Time: 2–4 hours. Monitor by TLC/HPLC.
4. Quench
Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume).
Caution: Highly exothermic. Stir well.
5. Isolation
The amide typically precipitates as a white/off-white solid. Filter the solid.[2]
If no ppt: Neutralize to pH 7 with (aq) and extract with EtOAc.
6. Purification
Wash filter cake with cold water (3x) and hexanes (2x). Dry under vacuum.
Drying: <45°C to avoid sublimation.
Experimental Workflow Diagram
Figure 2: Operational workflow for Sulfuric Acid Hydration.
Protocol B: Oxidative Hydrolysis (Radziszewski)
Rationale: Useful if the substrate contains acid-labile protecting groups or if the user wishes to avoid concentrated acids. This method uses alkaline peroxide but requires careful monitoring to prevent Br-displacement.
Materials
Reagents: 30% Hydrogen Peroxide (
), Potassium Carbonate ().
Solvent: DMSO (Dimethyl sulfoxide) or Methanol.
Procedure
Dissolution: Dissolve the nitrile (1.0 equiv) in DMSO (5 mL/mmol).
Note: The reaction produces oxygen gas; ensure venting.
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.
Workup: Dilute with water. If the product precipitates, filter. If not, extract with Ethyl Acetate.
Warning: Prolonged exposure to alkaline conditions at RT may lead to trace hydrolysis of the C-Br bond (formation of 2-hydroxy species).
Analytical Validation
Successful conversion is confirmed by the following spectral shifts:
Analytical Method
Nitrile (Starting Material)
Amide (Product)
IR Spectroscopy
Sharp peak at ~2230 ()
Doublet at 3100–3400 (); Strong peak ~1680 ()
1H NMR (DMSO-d6)
No exchangeable protons
Two broad singlets (1H each) at 7.2–8.0 ppm ()
13C NMR
Peak at ~114 ppm ()
Peak at ~162 ppm ()
HPLC
Higher Retention Time (Non-polar)
Lower Retention Time (More polar)
Troubleshooting & Optimization
Common Issues and Solutions
Problem
Probable Cause
Corrective Action
Over-hydrolysis (Acid formation)
Reaction time too long or Temp too high.
Quench immediately after nitrile disappearance. Keep Temp <25°C.
Loss of Bromine (S_NAr)
Nucleophilic attack during quench or basic workup.
Use Method A (Acidic). Avoid heating with bases. Ensure quench is neutral/acidic.
Sticky/Gummy Product
Impurities or occluded acid.
Recrystallize from Ethanol/Water or triturate with Diethyl Ether.
Incomplete Conversion
Poor solubility in .
Ensure vigorous stirring. Do not add co-solvents (like water) initially; they stop the protonation.
References
Friedrich, K., & Wallenfels, K. (1970). The Chemistry of the Cyano Group. Interscience Publishers. (Classic text on nitrile chemistry).
Beck, G., et al. "Synthesis of Isothiazole Carboxamides." Molbank, 2023, M1560.[4] Link (Describes analogous H2SO4 hydration of bromo-cyano-isothiazole).
Kabalka, G. W., et al. "Sodium perborate: a mild and convenient reagent for the hydrolysis of nitriles to amides." Tetrahedron Letters, 31(38), 5433-5436. Link
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631, 2009. Link
Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 49(23), 6819–6832, 2006. Link (Context for thiazole carboxamide intermediates).
reduction of the nitrile in 2-Bromo-5-methylthiazole-4-carbonitrile to an amine
Application Note: Chemoselective Reduction of 2-Bromo-5-methylthiazole-4-carbonitrile to (2-Bromo-5-methylthiazol-4-yl)methanamine Executive Summary & Strategic Rationale This guide details the protocol for reducing the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reduction of 2-Bromo-5-methylthiazole-4-carbonitrile to (2-Bromo-5-methylthiazol-4-yl)methanamine
Executive Summary & Strategic Rationale
This guide details the protocol for reducing the nitrile group of 2-Bromo-5-methylthiazole-4-carbonitrile to its corresponding primary amine, (2-Bromo-5-methylthiazol-4-yl)methanamine .
This transformation presents a specific chemoselectivity challenge: preserving the C-2 bromine atom .
The Risk: Standard catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions often result in hydrodehalogenation (loss of the bromine), destroying the handle required for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).
The Solution: This protocol focuses on hydride transfer reagents that activate the nitrile via Lewis acidity without interacting with the aryl halide.
Selected Methodologies:
Protocol A (Gold Standard): Borane-Tetrahydrofuran (BH₃·THF) Complex.[1] Offers the highest purity and yield for small-to-mid-scale synthesis.
Protocol B (Cost-Effective/Scale-Up): Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride (CoCl₂).[2] A robust, low-cost alternative suitable for larger batches where borane handling is prohibitive.
Chemical Reaction & Selectivity Logic
The following diagram illustrates the reaction pathway and the critical selectivity required to avoid Side Product B (Debrominated species).
Figure 1: Reaction pathway highlighting the chemoselective route (Blue/Green) versus the prohibited route (Red).
Protocol A: Borane-THF Reduction (High Purity)
This method is preferred for medicinal chemistry scales (100 mg – 10 g) due to clean reaction profiles and simple workup.
Materials & Reagents
Reagent
Equiv.
Role
Substrate
1.0
Starting Material
1.0 M BH₃·THF
3.0
Reducing Agent (Lewis Acid)
Anhydrous THF
Solvent
Reaction Medium (0.2 M conc.)
Methanol (MeOH)
Excess
Quenching Agent
1.25 M HCl in MeOH
Excess
Complex Breaking
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Solubilization: Charge the flask with 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 equiv) and anhydrous THF. Cool to 0 °C in an ice bath.
Addition: Add 1.0 M BH₃·THF solution (3.0 equiv) dropwise via syringe or addition funnel over 15 minutes. Caution: Gas evolution may occur.
Reaction:
Remove the ice bath and allow to warm to Room Temperature (RT) for 30 minutes.
Heat to a gentle reflux (65 °C) for 2–4 hours.
Monitor: Check TLC (EtOAc/Hexane) or LCMS. The nitrile peak (approx. 2220 cm⁻¹ IR) should disappear.
Quench (Critical Step):
Cool the mixture back to 0 °C.
Slowly add Methanol (MeOH) dropwise. Warning: Vigorous hydrogen gas evolution will occur.[3] Continue until bubbling ceases.
Complex Breaking:
The amine often remains complexed to boron. Add 1.25 M HCl in MeOH (approx. 5 equiv) or concentrated HCl (dropwise).
Reflux the mixture for 1 hour to break the N-B bond.
Isolation:
Concentrate the solvent in vacuo to obtain the hydrochloride salt.
Basification: Redissolve in water, wash with Et₂O (removes non-basic impurities), then basify the aqueous layer to pH >10 with 2M NaOH.
Extract with DCM (3x), dry over Na₂SO₄, and concentrate.[2]
This method generates "Cobalt Boride" in situ, a black precipitate that catalyzes the reduction. It is highly selective for nitriles over aryl halides.
Setup: Use a 3-neck flask with mechanical stirring (precipitate can be thick).
Dissolution: Dissolve the Substrate (1.0 equiv) and CoCl₂·6H₂O (1.0 equiv) in Methanol (0.1 M concentration). The solution will be pink/purple.
Reduction:
Cool to 0 °C.
Add NaBH₄ (7.0 equiv) portion-wise.
Observation: The solution will immediately turn black (formation of Cobalt Boride) with vigorous H₂ gas evolution.
Completion: Stir at RT for 2–6 hours. Monitor by LCMS.
Workup:
Quench with dilute HCl (carefully) or saturated NH₄Cl.
Filtration: Filter the black mixture through a Celite pad to remove cobalt residues. Rinse with MeOH.[3]
Concentrate the filtrate to remove MeOH.
Basify aqueous residue and extract with DCM/Isopropanol (3:1).
Pro-Tip: If the primary amine is unstable or difficult to isolate, add Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv) directly to the reaction mixture after the reduction is complete but before workup. This traps the amine as the stable N-Boc derivative.
Analytical Quality Control (QC)
Verify the product identity using the following markers.
Analytical Method
Expected Signal (Product)
Diagnostic Change
¹H NMR (DMSO-d₆)
δ 3.8–4.0 ppm (s, 2H, -CH ₂-NH₂)
Disappearance of starting material signals.
IR Spectroscopy
~3300–3400 cm⁻¹ (N-H stretch)
Loss of sharp Nitrile peak at ~2220 cm⁻¹.
LC-MS
[M+H]⁺ = 207/209 (Br isotope pattern)
Mass shift +4 units (CN → CH₂NH₂).
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for troubleshooting common reduction failures.
References
Brown, H. C., & Choi, Y. M. (1982).[1] Selective Reductions.[1][4][5] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry, 47(16), 3153–3163. Link
Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. Tetrahedron Letters, 10(52), 4555–4558. Link
BenchChem. (2025).[6] Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. (Analogous heteroaryl halide reduction protocol). Link
Heinzman, S. W., & Ganem, B. (1982).[5] Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions.[3] Journal of the American Chemical Society, 104(24), 6801–6802. Link
Organic Chemistry Portal. Reduction of Nitriles to Amines: Borane Reagents.Link
Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 2-Bromo-5-methylthiazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed Introduction: The Critical Role of Reaction Monitoring for a Key Heterocyclic Building Block 2-Bromo-5-...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Critical Role of Reaction Monitoring for a Key Heterocyclic Building Block
2-Bromo-5-methylthiazole-4-carbonitrile is a highly functionalized heterocyclic compound. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] The presence of a bromo group, a nitrile moiety, and a methyl group provides multiple reaction sites, making it a versatile building block for the synthesis of complex molecular architectures.
Given its potential in drug discovery and materials science, the ability to precisely monitor its chemical transformations is paramount. Real-time or near-real-time analytical monitoring allows chemists to:
Optimize Reaction Conditions: Determine the exact point of reaction completion, preventing the formation of degradation products and saving time and resources.
Maximize Yield and Purity: Understand the kinetics of the reaction to favor the desired product over side-products.
Profile Impurities: Identify and quantify byproducts, which is crucial for process development and regulatory compliance.
Ensure Safety and Scalability: Gain a deep understanding of reaction dynamics before scale-up, identifying potential exothermic events or the formation of hazardous intermediates.[3]
This application note provides a comprehensive guide to selecting and implementing various analytical methods for monitoring reactions involving 2-Bromo-5-methylthiazole-4-carbonitrile. We will explore both offline (batch) and in-situ (real-time) techniques, explaining the causality behind methodological choices to empower researchers with a robust analytical toolkit.
Physicochemical Properties & Analytical Strategy
Before selecting a monitoring technique, it is essential to understand the physicochemical properties of 2-Bromo-5-methylthiazole-4-carbonitrile.
Property
Value / Characteristic
Analytical Implication
Molecular Formula
C₅H₃BrN₂S
GC-MS & LC-MS: Provides exact mass for identification.
Molecular Weight
203.06 g/mol
Affects volatility and chromatographic behavior.
Structure
Thiazole ring with bromo, methyl, and nitrile substituents.
The aromatic thiazole ring is a strong UV chromophore, ideal for HPLC-UV detection.[4]
Polarity
Moderately polar.
Suitable for reversed-phase HPLC.[5] Slightly soluble in water, soluble in organic solvents like Chloroform and Methanol.[6]
Volatility
Expected to be reasonably volatile. The related 2-Bromo-5-methylthiazole has a boiling point of 84°C / 12 mmHg.
Suitable for Gas Chromatography (GC) analysis.
Key Spectroscopic Handles
Nitrile (C≡N): Sharp, distinct peak in IR and Raman spectra (~2230 cm⁻¹). Methyl (CH₃): Singlet in ¹H NMR. Aromatic Protons: None, but the carbon environment is distinct in ¹³C NMR.
The nitrile group provides an excellent, often interference-free, signal for in-situ FTIR/Raman monitoring. NMR signals provide unambiguous structural information and are ideal for quantitative analysis.
Workflow for Selecting the Appropriate Analytical Method
The choice of analytical method depends on the specific requirements of the study, such as the need for qualitative or quantitative data, real-time monitoring, and available instrumentation. The following workflow can guide the selection process.
Caption: Decision workflow for selecting an analytical method.
Offline analysis involves periodically withdrawing an aliquot from the reaction mixture, quenching the reaction if necessary, and analyzing it externally.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality & Expertise: Reversed-phase HPLC is the workhorse method for monitoring organic reactions. It separates compounds based on their hydrophobicity. For 2-Bromo-5-methylthiazole-4-carbonitrile, a C18 column is an excellent starting point due to the molecule's moderate polarity. The thiazole ring provides strong UV absorbance, allowing for sensitive detection.[5] A gradient elution is initially used to determine the optimal mobile phase composition for separating the starting material, product, and any potential impurities, after which an isocratic method can be developed for faster analysis.[5]
Experimental Protocol:
Instrumentation & Columns:
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents & Mobile Phase:
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
Mobile Phase B: Acetonitrile.
Sample Diluent: 50:50 Acetonitrile:Water mixture.
Standard Preparation:
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard (starting material or product) into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with the diluent.
Sample Preparation (Reaction Quenching):
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
Immediately quench it in a known volume (e.g., 950 µL) of cold sample diluent in a vial. This stops the reaction and prepares the sample for analysis.
Filter the sample through a 0.45 µm syringe filter if particulates are present.
Chromatographic Conditions:
Parameter
Recommended Setting
Justification
Column
C18, 4.6 x 150 mm, 5 µm
Standard for moderately polar small molecules.
Flow Rate
1.0 mL/min
Provides good efficiency and reasonable run times.
Injection Volume
5-10 µL
Balances sensitivity with potential for column overload.
Detection Wavelength
~270 nm (or scan with PDA)
Thiazole derivatives typically absorb in this region. A PDA detector can help identify the optimal wavelength.[7][8]
Column Temperature
30 °C
Ensures reproducible retention times.
Gradient Program
Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B and equilibrate for 3 min.
A scouting gradient to separate compounds with different polarities. Can be optimized to an isocratic method for speed once retention times are known.[5]
Self-Validation: Before analyzing samples, perform at least five replicate injections of the working standard. The relative standard deviation (RSD) of the peak area should be less than 2.0% to ensure system suitability.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Expertise: GC is ideal for separating volatile and thermally stable compounds. Given the likely volatility of 2-Bromo-5-methylthiazole-4-carbonitrile, GC is a powerful tool. Coupling it with a mass spectrometer (MS) provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation patterns, making it superior for identifying unknown byproducts.[10]
Experimental Protocol:
Instrumentation & Columns:
GC system with a Mass Spectrometric detector.
A mid-polarity capillary column like a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
Sample Preparation:
Withdraw an aliquot (e.g., 50 µL) from the reaction.
Dilute with a suitable solvent like Ethyl Acetate or Dichloromethane (e.g., in 1 mL) in a GC vial.
Chromatographic Conditions:
Parameter
Recommended Setting
Justification
Injector Temperature
250 °C
Ensures rapid volatilization of the sample.
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inert and provides good chromatographic efficiency.
Oven Program
Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
A general-purpose program to separate compounds with varying boiling points.
MS Source Temp.
230 °C
Standard temperature for electron ionization (EI).
MS Quad Temp.
150 °C
Standard temperature for the quadrupole.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching.
Scan Range
40-450 m/z
Covers the mass of the parent compound and expected fragments.
Data Interpretation: Monitor the disappearance of the starting material's peak and the appearance of the product's peak. The mass spectrum of each peak can be used to confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise: NMR spectroscopy provides detailed structural information and is inherently quantitative, even without a calibration curve, when an internal standard of known concentration is used.[11][12] By comparing the integral of a characteristic signal from the product to that of the starting material or an internal standard, one can directly calculate the reaction conversion.
Experimental Protocol:
Sample Preparation:
Withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
Add it to an NMR tube containing ~0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with the reaction solvent.
Add a precise amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.
Acquisition:
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full magnetization recovery.
Data Analysis:
Identify Unique Signals: Choose a well-resolved signal for the starting material (e.g., methyl singlet) and a unique signal for the product.
Integrate: Carefully integrate the chosen signals and the signal from the internal standard.
In-situ techniques monitor the reaction directly within the reactor, providing a continuous stream of data and a true kinetic profile without the need for sampling.[13][14][15]
Caption: Workflow for in-situ spectroscopic monitoring.
Causality & Expertise: The nitrile group (C≡N) in 2-Bromo-5-methylthiazole-4-carbonitrile has a sharp and intense absorption band in a region of the mid-infrared spectrum (~2230 cm⁻¹) that is typically free from other interfering signals.[16] This makes it a perfect "handle" to monitor. As the starting material is consumed in reactions where the nitrile group is transformed, this peak will decrease. Conversely, if the nitrile is part of the product being formed, its peak will grow over time. This allows for the creation of a precise reaction profile.
Protocol:
Setup:
Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel through a port.
Ensure the probe material (e.g., Diamond or Silicon) is chemically resistant to the reaction components.
Data Acquisition:
Background Spectrum: Before starting the reaction, collect a background spectrum of the reaction solvent and any reagents present at the initial temperature. This spectrum will be automatically subtracted from subsequent measurements.
Monitoring: Initiate the reaction (e.g., by adding the final reagent or starting heating).
Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
Track the intensity (height or area) of the characteristic nitrile peak at ~2230 cm⁻¹ over time.
Data Analysis:
Plot the peak intensity versus time to generate a kinetic profile of the reaction. This profile directly shows the rate of consumption or formation of the nitrile-containing species.
References
Reaction Chemistry & Engineering. (2021). In situ sensors for flow reactors – a review. RSC Publishing. [Link]
Analytical and Bioanalytical Chemistry. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. [Link]
Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
Hindawi. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
Springer. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. [Link]
ResearchGate. Graphical representation of the thiazoline/thiazole formation (GC-MS). [Link]
ACS Publications. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]
PubMed Central (PMC). (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. [Link]
PubMed Central (PMC). (2023). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
ISTA Research Explorer. (2023). In situ reaction monitoring in photocatalytic organic synthesis. [Link]
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]
Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
Chemical Science. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. [Link]
ResearchGate. (2018). (PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. [Link]
Beilstein Journal of Organic Chemistry. (2015). NMR reaction monitoring in flow synthesis. [Link]
HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
PubMed Central (PMC). (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scale-Up Synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile
Executive Summary
Target Molecule: 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7)
Application: Key intermediate for kinase inhibitors (e.g., Dasatinib analogs) and agrochemicals.[1]
Scale: Process Development (100 g – 1 kg scale).
Core Strategy: Linear conversion from ethyl 2-amino-5-methylthiazole-4-carboxylate via a "Bromo-First" strategy to avoid functional group incompatibility during dehydration.[1]
This guide details a robust, scalable 3-step protocol starting from the commercially available amino-ester.[1] Unlike academic routes that might employ unstable halo-nitrile precursors, this pathway utilizes stable crystalline intermediates, ensuring safety and reproducibility in a pilot-plant environment.[1]
Retrosynthetic Analysis & Workflow
The synthesis is designed to install the bromine atom early (Step 1). This is critical because the final step involves dehydration of a primary amide to a nitrile using strong electrophiles (TFAA or POCl₃). If the amino group were still present, it would react with the dehydrating agent, leading to amidine byproducts or polymerization.[1]
The Pathway:
Sandmeyer Reaction: Conversion of Amino-Ester to Bromo-Ester.
Amidation: Conversion of Bromo-Ester to Bromo-Amide.
Dehydration: Conversion of Bromo-Amide to Bromo-Nitrile.
Figure 1: Linear synthetic workflow designed for functional group compatibility.
Safety & Hazard Assessment
Reagent / Intermediate
Hazard Class
Critical Control Measure
t-Butyl Nitrite (t-BuONO)
Flammable, Toxic
Use in a closed system; keep away from ignition sources.[1] Avoid shock/friction if dry.
Rationale: While aqueous Sandmeyer (NaNO₂/HBr) is cheaper, the Non-Aqueous Sandmeyer (t-BuONO/CuBr₂) is recommended for this specific substrate to minimize ester hydrolysis and improve yield/purity profiles on scale-up.
Rationale: Direct conversion using ammonia in methanol is cleaner than hydrolyzing to the acid and then coupling. Low temperature prevents displacement of the 2-Bromine by ammonia (S
Rationale: Trifluoroacetic Anhydride (TFAA) is chosen over
for the "Application Note" standard because it generates milder byproducts (TFA) and is easier to quench safely on a scale, though is a valid cost-saving alternative.
To ensure the protocol was successful, the final product must meet these criteria:
Test
Specification
Diagnostic Signal
HPLC Purity
>98.0%
Single peak (254 nm).
1H NMR
Conforms
δ 2.4–2.5 ppm (s, 3H, Methyl).[1] Absence of ethyl ester signals (1.3, 4.3 ppm) and amide protons (7.0–8.0 ppm).[1]
IR Spectroscopy
Conforms
~2220–2230 cm⁻¹ (Sharp, Nitrile C≡N stretch). Absence of C=O amide band (~1680 cm⁻¹).
Appearance
Visual
White to pale yellow crystalline solid.
Melting Point
Range
Distinct range (approx 60–70°C, confirm with specific batch CoA).
Troubleshooting & Optimization
Issue: Low Yield in Step 1 (Sandmeyer).
Cause: Incomplete diazonium formation or water interfering.
Fix: Ensure reagents are dry. Increase t-BuONO to 2.0 equiv. Ensure vigorous stirring during addition.
Issue: Amination of Bromide in Step 2.
Cause: Temperature too high or reaction time too long.
Fix: Keep reaction strictly at 0–5°C. Monitor closely and stop exactly when ester is consumed.
Issue: Incomplete Dehydration in Step 3.
Cause: Old TFAA (hydrolyzed).
Fix: Use fresh TFAA. If using POCl₃, ensure reflux temperature is reached if room temp is insufficient (though POCl₃ usually requires heating).
References
Sandmeyer Reaction on Thiazoles
Methodology: Hodgson, H. H., & Mahadevan, A. P. (1947).[1] "The Sandmeyer Reaction."[6][7] Journal of the Chemical Society. (Classic foundation for aqueous Sandmeyer).
Non-Aqueous Variant: Doyle, M. P., et al. (1977).[1] "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry. Link
Synthesis of Thiazole Carboxylates (Hantzsch)
Regiochemistry: Barton, A., et al. (1991).[1] "Synthesis of two new thiazole-containing oligopeptides." Heterocycles, 32(4). (Describes synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate from ethyl 3-bromo-2-oxobutyrate). Link
Amide Dehydration Protocols
TFAA Method: Campagna, F., et al. (1983).[1] "Mild conversion of amides to nitriles." Tetrahedron Letters. Link
Product Data
2-Bromo-5-methylthiazole-4-carbonitrile: PubChem CID 71313795. Link
Application Note: 2-Bromo-5-methylthiazole-4-carbonitrile in the Synthesis of Fluorescent Probes
[1] Executive Summary This guide details the strategic utilization of 2-bromo-5-methylthiazole-4-carbonitrile as a "privileged scaffold" in the engineering of intramolecular charge transfer (ICT) fluorescent probes.[1] U...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the strategic utilization of 2-bromo-5-methylthiazole-4-carbonitrile as a "privileged scaffold" in the engineering of intramolecular charge transfer (ICT) fluorescent probes.[1] Unlike generic fluorophores, this building block offers a unique Donor-Acceptor (D-π-A) architecture pre-embedded with an electron-withdrawing nitrile group at the C4 position and a reactive bromine handle at C2.[1]
This note provides a validated protocol for synthesizing viscosity-sensitive molecular rotors and solvatochromic sensors using this scaffold. We explore the mechanistic causality of the 4-cyano group in tuning emission wavelengths and provide a robust, self-validating synthetic workflow.
Scientific Principles & Rationale
The "Push-Pull" Architecture
The efficacy of 2-bromo-5-methylthiazole-4-carbonitrile lies in its electronic asymmetry.[1]
The Acceptor (A): The thiazole ring is electron-deficient ($ \pi $-deficient). The addition of the cyano (-CN) group at position C4 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the "pull" effect.
The Donor Handle (D): The bromine at C2 is highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (
). This allows for the modular attachment of electron-rich donors (e.g., dimethylamine, diphenylamine, carbazole).
The Steric Modulator: The 5-methyl group provides essential steric bulk that prevents Aggregation-Induced Quenching (ACQ) in the solid state and improves solubility in organic solvents compared to the non-methylated analog.[1]
Mechanism of Action: Molecular Rotors
When a flexible donor (like a dimethylaminophenyl group) is coupled to this rigid thiazole acceptor, the resulting molecule often acts as a molecular rotor .
Low Viscosity: The donor rotates freely relative to the acceptor upon excitation, dissipating energy via non-radiative decay (Twisted Intramolecular Charge Transfer - TICT). Result: Low Fluorescence.
High Viscosity: Rotation is restricted. The molecule remains planar, forcing radiative decay. Result: Strong Fluorescence ("Turn-On").
Strategic Workflow
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways utilizing the 2-bromo-5-methylthiazole-4-carbonitrile scaffold.
Experimental Protocol: Synthesis of a Viscosity Probe
Target Molecule: 2-(4-(Diphenylamino)phenyl)-5-methylthiazole-4-carbonitrile (Probe T-DPA).[1]
Objective: Create a "Turn-On" fluorescent probe for microviscosity.
Materials & Reagents
Reagent
Equiv.
Role
2-Bromo-5-methylthiazole-4-carbonitrile
1.0
Electrophile / Scaffold
4-(Diphenylamino)phenylboronic acid
1.2
Nucleophile / Donor
Pd(PPh) (Tetrakis)
0.05
Catalyst
KCO (2M Aqueous)
3.0
Base
1,4-Dioxane
Solvent
Reaction Medium
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
In a dry 50 mL Schlenk tube, add 2-bromo-5-methylthiazole-4-carbonitrile (1.0 mmol, 203 mg) and 4-(diphenylamino)phenylboronic acid (1.2 mmol, 347 mg).
Add Pd(PPh
) (58 mg, 5 mol%).
Evacuate and backfill with Argon (x3) to remove oxygen (Critical for Pd cycle efficiency).
Step 2: Solvent Addition
Add degassed 1,4-Dioxane (10 mL) and 2M K
CO (1.5 mL) via syringe under Argon flow.
Seal the tube tightly.
Step 3: Catalytic Cycle
Heat the mixture to 90°C in an oil bath.
Stir vigorously for 6–8 hours .
Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a highly fluorescent yellow spot (Rf ~0.4) will appear.[2][3]
Cool to room temperature. Filter through a celite pad to remove Pd black.
Dilute filtrate with DCM (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
Dry organic layer over anhydrous Na
SO and concentrate in vacuo.
Purification: Silica gel column chromatography.
Eluent Gradient: Hexane → Hexane:EtOAc (10:1).
Yield Expectation: 75–85% as a bright yellow solid.
Validation & Characterization
To ensure the integrity of the synthesized probe, the following data profile must be matched.
Structural Confirmation
H NMR (400 MHz, CDCl): Look for the diagnostic methyl singlet at ~2.7 ppm. The aromatic region should show the integration of the triphenylamine protons (14H total).
CN Stretch (IR): A sharp, distinct peak at ~2220 cm
confirms the nitrile group remained intact during coupling.
Optical Performance (Self-Validation)
Perform a solvatochromic test to validate the ICT mechanism.
Solvent
Polarity Index
Emission (nm)
Fluorescence Intensity
Hexane
0.1
~460 nm (Blue)
High
Toluene
2.4
~490 nm (Cyan)
High
DMSO
7.2
~540 nm (Yellow)
Low (Quenched by solvent relaxation)
Glycerol
High Viscosity
~510 nm
Very High (Turn-On)
Interpretation: A red shift in polar solvents confirms the ICT nature. A massive intensity increase in Glycerol vs. Methanol confirms the Molecular Rotor function.
Mechanism of Sensing (Logic Diagram)
The following diagram explains the causality between environmental viscosity and the fluorescence signal.
Figure 2: The logic of viscosity sensing. The 5-methyl group aids in destabilizing the planar state, making the rotation more sensitive to the environment.[1]
Troubleshooting & Expert Tips
Nitrile Hydrolysis: The 4-CN group is electron-deficient.[1] Avoid prolonged heating in strong aqueous bases (e.g., NaOH) as this may convert the nitrile to a primary amide (
) or acid (), completely altering the photophysics. Use or as milder alternatives.
Bromine Stability: The 2-bromo group is stable in storage but light-sensitive over months.[1] Store the starting material in amber vials at 4°C.
Purification: Thiazole derivatives can streak on silica. Adding 1% Triethylamine to the eluent can sharpen the bands if the product contains basic amines.[1]
References
Thiazole-Based ICT Probes
Title: "Thiazole cores as organic fluorophore units: Synthesis and fluorescence."
Source: Chimica Italiana (2020).
URL:[Link] (General reference for thiazole fluorophores).
Molecular Rotors
Title: "Ready Access to Molecular Rotors Based on Boron Dipyrromethene Dyes-Coumarin Dyads Featuring Broadband Absorption."[1][4]
Technical Support Center: Synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile
The following technical guide addresses the synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7). This guide deviates from standard procedural lists by focusing on the regiochemical challenges that fr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile (CAS: 1379365-49-7).
This guide deviates from standard procedural lists by focusing on the regiochemical challenges that frequently lead to the synthesis of the wrong isomer (the 4-methyl-5-carbonitrile analog). It provides a validated route, troubleshooting for the Sandmeyer reaction on electron-deficient thiazoles, and critical safety protocols.
Current Status: Active
Ticket Priority: High (Regiochemistry Critical)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Part 1: Strategic Route Analysis & The Regiochemistry Trap
The most common failure mode in synthesizing this target is selecting the wrong Hantzsch precursor, resulting in the inverted isomer (2-bromo-4-methylthiazole-5-carbonitrile).
The Regiochemistry Logic
The Hantzsch thiazole synthesis condenses a thioamide (or thiourea) with an
-halo carbonyl. The positions on the resulting thiazole ring are determined as follows:
Thiourea Carbon: Becomes C2 (Amino group).
Halo-Carbon (
-carbon): Becomes C5 .
Carbonyl Carbon: Becomes C4 .
Target Requirement:
C4: Must bear the Nitrile (or Precursor, e.g., Ester).
Add Ethyl 3-bromo-2-oxobutanoate dropwise. Note: This reagent is lachrymatory and unstable; use fresh.
Reflux for 2–4 hours.
Cool to 0°C. The HBr salt of the product often precipitates.
Neutralize with aqueous
to liberate the free base.
Troubleshooting:
Issue: Oily product/No precipitate.
Fix: Evaporate EtOH, suspend residue in water, and basify. The free amine should precipitate as a solid. Recrystallize from EtOH/Water.
Phase 2: The Sandmeyer Transformation (Amino
Bromo)
Objective: Conversion to Ethyl 2-bromo-5-methylthiazole-4-carboxylate.
Critical Step: Diazotization of aminothiazoles is less stable than anilines due to the electron-deficient nature of the ring.
Protocol:
Reagents:
(1.5 eq), (48% aq, excess), (0.5 eq).
Procedure:
Suspend the aminothiazole in 48% HBr and cool to -5°C to 0°C .
Add
(aq) dropwise below the surface of the liquid to prevent gas escape.
Observation: The solution will turn dark/orange. Stir for 30 min at 0°C.
Add
(dissolved in HBr) slowly.
Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen displacement.
Troubleshooting:
Issue: Low Yield / Formation of 2-hydroxy thiazole (thiazolone).
Root Cause:[8] Water attacking the diazonium salt before bromide.
Fix: Use anhydrous solvents (Acetonitrile/t-BuONO) for non-aqueous Sandmeyer if aqueous yields are <40%.
Phase 3: Functional Group Interconversion (Ester
Nitrile)
Objective: Final assembly of the 4-carbonitrile moiety.
Step 3A: Amidation
Reagents:
in Methanol (7N) or Ammonium Hydroxide.
Action: Stir Ethyl 2-bromo-5-methylthiazole-4-carboxylate in methanolic ammonia at RT or sealed tube (50°C) until TLC shows conversion to 2-bromo-5-methylthiazole-4-carboxamide .
Step 3B: Dehydration
Reagents: Trifluoroacetic Anhydride (TFAA) + Pyridine OR
.
Action: Treat the amide with TFAA (1.2 eq) and Pyridine (2.0 eq) in DCM at 0°C.
Result: Clean conversion to 2-Bromo-5-methylthiazole-4-carbonitrile .
Part 3: Visual Pathway (Graphviz)
Caption: Logical flow for the synthesis of 2-Bromo-5-methylthiazole-4-carbonitrile, highlighting the critical precursor selection to avoid regiochemical errors.
Part 4: Troubleshooting & FAQs
Data Table: Reaction Parameter Optimization
Step
Parameter
Recommended Range
Critical Failure Mode
Hantzsch
Temperature
Reflux (78°C)
Incomplete cyclization if too low; decomposition of bromo-ketone if too high.
Sandmeyer
Diazotization Temp
-5°C to 0°C
Explosion risk or phenol formation if >5°C.
Sandmeyer
Catalyst
CuBr (0.5 eq)
Use of CuCl leads to chloro-contamination (halogen exchange).
Dehydration
Reagent
TFAA/Pyridine
can be too harsh for the C-Br bond; TFAA is milder.
Frequently Asked Questions
Q1: Can I perform the Sandmeyer reaction after forming the nitrile?
Technically Yes, but Risky. The nitrile group is strongly electron-withdrawing. This destabilizes the diazonium intermediate further, increasing the risk of side reactions. It is safer to install the bromine on the ester (Intermediate 2), which is slightly more electron-rich than the nitrile.
Q2: My Hantzsch product is a sticky oil that won't crystallize.
This is common if excess thiourea or unreacted bromo-ketone is present.
Solution: Dissolve the oil in 1M HCl (aqueous). Wash with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer with
. The pure aminothiazole should precipitate.
Q3: Why use Ethyl 3-bromo-2-oxobutanoate? It is expensive/unstable.
It is the only way to guarantee the 5-methyl-4-carbonyl substitution pattern via Hantzsch synthesis. Using the cheaper ethyl acetoacetate derivatives forces the methyl to position 4. If the precursor is degraded (dark color), distill it under vacuum before use.
Q4: Is the C-Br bond stable to ammonia during amide formation?
Generally, yes. 2-Bromothiazoles are susceptible to nucleophilic aromatic substitution (
), but ammonolysis of esters usually occurs faster than displacement of the bromine at room temperature. Do not heat above 50°C to avoid displacing the bromine with an amine.
References
ChemicalBook. (2025).[9] Ethyl 3-bromo-2-oxobutyrate Properties and Synthesis. Retrieved from
PubChem. (2025).[7] Ethyl 3-bromo-2-oxobutanoate Compound Summary. Retrieved from
American Elements. (2025). 2-Bromo-5-methylthiazole-4-carbonitrile Product Specifications. Retrieved from [3]
Organic Chemistry Portal. (2025). The Sandmeyer Reaction: Mechanism and Protocols. Retrieved from
Taylor & Francis. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate (Isomer Comparison). Synthetic Communications. Retrieved from
improving regioselectivity in the functionalization of 2-Bromo-5-methylthiazole-4-carbonitrile
The following technical guide serves as a comprehensive support resource for researchers working with 2-Bromo-5-methylthiazole-4-carbonitrile . It is designed to address specific regioselectivity challenges inherent to t...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a comprehensive support resource for researchers working with 2-Bromo-5-methylthiazole-4-carbonitrile . It is designed to address specific regioselectivity challenges inherent to this tri-functionalized scaffold.
Current Status: Operational
Subject: Regiocontrol & Troubleshooting
Audience: Medicinal Chemists, Process Chemists
Scaffold Analysis & Reactivity Profile
Before troubleshooting, it is critical to understand the "Three-Point Reactivity" of this molecule. The thiazole ring is electron-deficient, further activated by the nitrile group at C4.
Position
Functionality
Reactivity Mode
Primary Challenge
C2
Bromine (Br)
Electrophile (, Pd-Coupling)
Susceptible to Lithium-Halogen (Li-Hal) exchange; competitive site for nucleophiles.
C4
Nitrile (CN)
Electron-Withdrawing Group (EWG)
Activates C2 and C5-Me; susceptible to nucleophilic attack (forming ketones/amidines).
C5
Methyl (CH₃)
Pro-Nucleophile (Lateral Lithiation)
High acidity due to vinylogous activation by C4-CN. Competition between Deprotonation vs. Li-Hal Exchange at C2.
Decision Logic: Selecting the Right Pathway
Use the following logic flow to determine the correct experimental conditions for your target transformation.
Figure 1: Decision tree for selecting reaction conditions based on the desired site of functionalization.
Troubleshooting & FAQs
Scenario A: Functionalizing the C5-Methyl Group (Lateral Lithiation)
Issue: "I am trying to deprotonate the methyl group to react with an aldehyde, but I am losing the bromine atom (dehalogenation) or getting complex mixtures."
Root Cause:
The C2-Br bond is highly susceptible to Lithium-Halogen exchange. Standard bases like
-BuLi or LDA often trigger Li-Hal exchange at C2 faster than they deprotonate the C5-methyl group, or they attack the nitrile.
Solution: The "Knochel" Protocol
You must use a non-nucleophilic, sterically hindered base that operates under thermodynamic control. TMPMgCl·LiCl (Knochel-Hauser Base) is the gold standard here. It is basic enough to remove the activated proton at C5-Me but lacks the nucleophilicity to attack the C2-Br bond or the C4-CN group at controlled temperatures [1].
Protocol Adjustment:
Switch base to TMPMgCl·LiCl (1.1 equiv).
Operate at -40°C to -20°C (unlike n-BuLi which requires -78°C).
Pre-mix the base with the substrate, then add the electrophile.
Scenario B: Suzuki Coupling at C2 (Bromine Displacement)
Issue: "My Suzuki coupling yields are low (<40%). I see unreacted starting material and some de-brominated byproduct."
Root Cause:
Catalyst Poisoning: The thiazole sulfur and nitrogen can coordinate to Palladium, poisoning the catalyst.
Competitive Deprotonation: If you use strong alkoxide bases (e.g., NaOtBu), you may be deprotonating the C5-methyl group, leading to side reactions or polymerization.
Solution: The "Mild Base" System
Use a base that is strong enough to activate the boronic acid but too weak to deprotonate the C5-methyl group (
approx 25-28 in DMSO).
Recommended System:
Catalyst:
or + XPhos (bulky ligands prevent thiazole coordination).
Base:
or (Avoid NaOEt/NaOtBu).
Solvent: 1,4-Dioxane/Water (anhydrous conditions often fail to activate the boronate).
Issue: "I want to displace the Br with an amine, but the reaction is sluggish or attacks the nitrile."
Root Cause:
While the C4-CN activates the C2 position, the steric bulk of the C5-methyl group can hinder the approach of nucleophiles. Additionally, harsh heating can cause nucleophilic attack on the nitrile.
Solution:
Use Lewis Acid Catalysis or Transition Metal Catalysis (Buchwald-Hartwig) rather than forcing thermal
.
If thermal
is necessary, use a polar aprotic solvent (DMF/DMSO) and keep temperatures below 80°C to preserve the nitrile.
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 mins.
Catalyst: Add
(5 mol%).
Reaction: Heat to 80°C for 4-6 hours.
Note: Do not exceed 100°C to prevent nitrile hydrolysis or methyl group activation.
Purification: Filter through Celite and purify via column chromatography.
References
Knochel, P., et al. (2011). "Preparation and Applications of Functionalized Organozinc and Organomagnesium Reagents." Angewandte Chemie International Edition, 50(42), 9794–9824.
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.
Troubleshooting
Technical Support Center: Cross-Coupling Optimization for 2-Bromo-5-methylthiazole-4-carbonitrile
Case ID: THZ-CN-005 Subject: Catalyst Selection & Troubleshooting for Electron-Deficient Thiazole Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: Understanding Your Substrate...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: THZ-CN-005
Subject: Catalyst Selection & Troubleshooting for Electron-Deficient Thiazole Coupling
Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: Understanding Your Substrate
You are working with 2-Bromo-5-methylthiazole-4-carbonitrile . Before selecting a catalyst, you must understand the electronic and steric "personality" of this molecule.
The "Trap" (Catalyst Poisoning): Thiazoles are notorious for coordinating to Palladium (Pd) via the Nitrogen (
) or Sulfur () atoms, effectively killing the catalytic cycle.
The "Activator" (C4-Nitrile): The electron-withdrawing nitrile group at C4 pulls electron density from the ring. This makes the C2-Bromine highly activated for Oxidative Addition (OA) . However, it also makes the resulting Pd(II) intermediate highly stable, often causing the reaction to stall at the Transmetallation (TM) or Reductive Elimination (RE) stage.
The "Shield" (C5-Methyl): The methyl group blocks C5-H activation side reactions but adds steric bulk that necessitates specific ligand geometries.
Module 1: Catalyst Selection Matrix
Do not use a "one-size-fits-all" approach. Select your catalyst system based on your coupling partner.
Decision Logic Visualization
Figure 1: Catalyst selection workflow based on nucleophile type. Note the emphasis on anhydrous bases for Suzuki coupling to protect the nitrile.
Detailed Recommendations
Reaction Type
Primary Catalyst Recommendation
Why? (Mechanistic Insight)
Suzuki-Miyaura
Pd(dppf)Cl₂·CH₂Cl₂
The bidentate dppf ligand has a large bite angle, which forces the reaction forward. It is robust against the coordinating nature of the thiazole nitrogen [1].
Suzuki (Difficult)
XPhos Pd G4
If conversion is low, switch to XPhos . This bulky biarylphosphine facilitates Reductive Elimination (RE), often the bottleneck for electron-deficient heterocycles.
Stille
Pd₂(dba)₃ + AsPh₃
Triphenylarsine (AsPh₃) is a "soft" ligand that stabilizes the Pd-intermediate but dissociates easily to allow transmetallation with tin reagents.
Negishi
PEPPSI-IPr
This NHC-stabilized catalyst is highly resistant to poisoning and works exceptionally well for forming bonds between two heteroaromatics [2].
Module 2: Troubleshooting Guide
Issue A: The "Stalled" Reaction (Low Conversion)
Symptom: LCMS shows 80% starting material (SM) and 20% product after 12 hours. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning. The thiazole Nitrogen is binding to the Pd center, forming a stable, inactive complex.
Solution:
Increase Ligand/Metal Ratio: If using Pd(OAc)₂ + Ligand, use a 1:2 or 1:3 ratio.
Switch to Pre-formed Catalysts: Use Pd(dppf)Cl₂ or G3/G4 precatalysts . These generate the active Pd(0) species immediately within the catalytic cycle, preventing the formation of inactive Pd-aggregates.
Solvent Switch: Change from DMF to 1,4-Dioxane or Toluene . Non-coordinating solvents prevent competition for the metal center.
Issue B: The "Wrong" Product (Protodehalogenation)
Symptom: You observe a mass corresponding to [M-Br+H]. The bromine has been replaced by hydrogen.
Diagnosis: Protodehalogenation.[1] This occurs when the Transmetallation step is too slow. The Pd(II)-Ar species grabs a hydride (from solvent or base) instead of the coupling partner.
Mechanism & Fix:
Figure 2: Competition between productive coupling and destructive dehalogenation. Speeding up Transmetallation is key.
Corrective Actions:
Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the rate of bimolecular transmetallation.
Anhydrous Conditions: Water is a proton source. Use anhydrous solvents and dry bases (CsF or K₃PO₄).
Catalyst: Switch to Q-Phos or P(t-Bu)₃ . These electron-rich, bulky ligands accelerate the catalytic cycle [3].
Issue C: The "Vanishing" Nitrile (Hydrolysis)
Symptom: The nitrile peak (CN) disappears, and an amide (CONH₂) or acid (COOH) mass appears.
Diagnosis: Hydrolysis.[2][3][4] The combination of aqueous base (e.g., Na₂CO₃, NaOH), heat, and the electron-deficient ring makes the nitrile highly susceptible to nucleophilic attack.
Solution:
Base: Switch to K₃PO₄ (Tribasic Potassium Phosphate) or CsF (Cesium Fluoride) .
Solvent: Use Anhydrous Toluene/Water (10:1) or strictly anhydrous Dioxane .
Avoid: Carbonate bases (K₂CO₃) at reflux if possible, as they generate hydroxide in equilibrium with water.
Target: Coupling 2-Bromo-5-methylthiazole-4-carbonitrile with Phenylboronic Acid.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.2 – 1.5 equiv
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)
Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)
Step-by-Step:
Charge Solids: In a glovebox or under active Nitrogen flow, add the thiazole substrate, boronic acid, Pd catalyst, and K₃PO₄ into a reaction vial equipped with a magnetic stir bar.
Degas: Seal the vial. Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen kills the active catalyst and promotes homocoupling.
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
Reaction: Heat to 80°C (Do not exceed 100°C to protect the nitrile). Stir vigorously for 4-16 hours.
Checkpoint: Check TLC/LCMS after 2 hours.
If stalled: Add 2 mol% more catalyst.
If dehalogenation observed: Lower temp to 60°C and add 10 mol% CuI.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Concentrate and purify via column chromatography.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction?A: You can, but it is not recommended. Tetrakis is prone to oxidation and often requires higher loadings (10 mol%). The resulting triphenylphosphine oxide is also difficult to remove. Pd(dppf)Cl₂ is more air-stable and generally more active for heteroaryl bromides.
Q: Why is my nitrile hydrolyzing even with mild bases?A: The thiazole ring is electron-deficient, making the nitrile carbon highly electrophilic. Even trace water in "anhydrous" solvents can cause hydrolysis at high temperatures. Ensure your dioxane is fresh (from a Sure/Seal bottle) or dried over molecular sieves.
Q: I see a "homocoupling" dimer of my boronic acid. How do I stop this?A: Homocoupling is driven by Oxygen. Degas your solvents thoroughly (sparging with Argon for 15 mins is better than sonication). Alternatively, add the boronic acid slowly (syringe pump) to keep its concentration low relative to the bromide.
Q: Is C-H activation at the methyl group a risk?A: Generally, no. While benzylic C-H activation is possible, standard cross-coupling conditions (Suzuki/Stille) favor the C-Br bond cleavage by orders of magnitude. The methyl group is safe unless you are using specific C-H activation catalysts.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Valente, C., et al. (2012). PEPPSI–IPr: A Highly Effective Catalyst for Negishi Cross-Coupling. Journal of Organic Chemistry, 77(16), 6887–6900. [Link]
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3254-3261. [Link]
Martin, R., & Buchwald, S. L. (2008).[5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-methylthiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Bromo-5-methylthiazole-4-carbonitrile. This guide, designed by Senior Application Scientists, provides in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-5-methylthiazole-4-carbonitrile. This guide, designed by Senior Application Scientists, provides in-depth technical guidance and troubleshooting for experiments involving this versatile building block. We understand the nuances of working with electron-deficient heterocyclic systems and the critical role that solvent selection plays in determining reaction outcomes. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Understanding the Reactivity of 2-Bromo-5-methylthiazole-4-carbonitrile
2-Bromo-5-methylthiazole-4-carbonitrile is a key intermediate in medicinal chemistry and materials science. Its reactivity is primarily governed by the electron-deficient nature of the thiazole ring, further accentuated by the presence of the electron-withdrawing nitrile group. This electronic profile makes the C2-bromo position susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The choice of solvent is a critical parameter in all these reactions, influencing everything from reaction rate and yield to catalyst stability and side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions I can perform with 2-Bromo-5-methylthiazole-4-carbonitrile?
This versatile building block is primarily used in three main types of reactions:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient thiazole ring facilitates the displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, and thiols.[1][2]
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C2 position of the thiazole and an aryl or vinyl group from a boronic acid or ester.[3][4][5]
Sonogashira Coupling: This reaction, also palladium-catalyzed, enables the formation of a carbon-carbon bond between the C2 position and a terminal alkyne.[6][7][8]
Q2: How does the electronic nature of 2-Bromo-5-methylthiazole-4-carbonitrile affect its reactivity?
The thiazole ring is inherently electron-deficient. The addition of a strong electron-withdrawing nitrile (-CN) group at the C4 position further decreases the electron density of the ring, making the C2 carbon, where the bromine is attached, highly electrophilic. This enhanced electrophilicity is beneficial for both nucleophilic attack in SNAr reactions and for the oxidative addition step in palladium-catalyzed cross-coupling reactions.[7][8][9]
Q3: Why is solvent selection so critical when working with this compound?
Solvents play a multifaceted role in reactions involving 2-Bromo-5-methylthiazole-4-carbonitrile:
Solubility: Ensuring that all reactants, catalysts, and bases are sufficiently soluble is the first prerequisite for a successful reaction.
Reaction Rate: Solvents can stabilize or destabilize transition states, directly impacting the reaction kinetics.
Catalyst Stability: In palladium-catalyzed reactions, the solvent can coordinate to the metal center, influencing its stability and catalytic activity. Improper solvent choice can lead to catalyst deactivation and the formation of inactive palladium black.
Selectivity: In some cases, the solvent can influence the regioselectivity or chemoselectivity of a reaction.
Work-up and Purification: The choice of solvent can simplify or complicate the post-reaction work-up and product purification.
Common Issue: Low or no conversion when reacting with an amine nucleophile.
Potential Cause
Troubleshooting Step
Scientific Rationale
Inappropriate Solvent
Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.
Polar aprotic solvents are excellent choices for SNAr reactions as they can solvate the charged Meisenheimer complex intermediate, thereby stabilizing it and lowering the activation energy of the reaction.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.
Insufficient Basicity
Add a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA.
If using an amine salt or if the reaction generates an acid byproduct, a base is required to neutralize the acid and free up the nucleophilic amine.
Low Reaction Temperature
Increase the reaction temperature, potentially using microwave irradiation.
SNAr reactions with less activated substrates or weaker nucleophiles often require thermal energy to overcome the activation barrier. Microwave heating can often accelerate these reactions significantly.
Poor Nucleophile
Consider using a more nucleophilic amine or converting the amine to its more reactive conjugate base with a strong, non-nucleophilic base.
The rate of SNAr reactions is directly dependent on the nucleophilicity of the attacking species.
Experimental Protocol: General Procedure for SNAr with an Amine
To a reaction vial, add 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 eq), the amine nucleophile (1.2-1.5 eq), and a non-nucleophilic base such as K₂CO₃ (2.0 eq).
Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualization of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Guide 2: Suzuki-Miyaura Coupling
Common Issue: Low yield and/or significant homocoupling of the boronic acid.
Potential Cause
Troubleshooting Step
Scientific Rationale
Inadequate Solvent System
Use a mixture of an aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).
The presence of water is often crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] The choice of the organic solvent can also influence catalyst solubility and stability.
Incorrect Base
Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
The base plays a critical role in activating the boronic acid for transmetalation. The optimal base can be substrate and solvent-dependent.
Catalyst Deactivation
Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Consider using a more robust palladium precatalyst or a ligand that protects the palladium center.
Oxygen can lead to the oxidation of the Pd(0) active species and promote homocoupling of the boronic acid.[5] Solvents can also play a role in catalyst stabilization or deactivation.
Slow Oxidative Addition
Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).
For electron-deficient heteroaryl bromides, a highly active catalyst system is often required to facilitate the oxidative addition step.[10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a Schlenk flask, add 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
After completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the product by column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Guide 3: Sonogashira Coupling
Common Issue: Low yield, formation of Glaser-Hay homocoupling byproduct (alkyne dimer), and/or catalyst decomposition.
Potential Cause
Troubleshooting Step
Scientific Rationale
Inappropriate Solvent/Base Combination
Use a solvent that can dissolve all components, often an amine base itself (e.g., triethylamine) or a mixture like THF/triethylamine.
The amine base is crucial for the deprotonation of the terminal alkyne. The solvent must also solubilize the palladium and copper catalysts.
Oxygen Contamination
Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.
Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which is a major side reaction in copper-catalyzed Sonogashira reactions.[1]
Catalyst System Inefficiency
Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider a copper-free protocol if homocoupling is a persistent issue.
The choice of palladium catalyst and the presence or absence of a copper co-catalyst can significantly impact the reaction outcome. Copper-free conditions can mitigate the Glaser-Hay side reaction.
Substrate Reactivity
Given the electron-deficient nature of the substrate, oxidative addition should be favorable. If the reaction is still sluggish, consider a more active palladium catalyst or increasing the temperature.
Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step.[7][8]
Experimental Protocol: General Procedure for Sonogashira Coupling
To a Schlenk flask, add 2-Bromo-5-methylthiazole-4-carbonitrile (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add a degassed solvent such as THF, followed by a degassed amine base (e.g., triethylamine).
Add the terminal alkyne (1.1-1.5 eq) via syringe.
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.
Wash the filtrate with aqueous ammonium chloride solution (to remove copper salts), water, and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of the Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
Solvent Data for Reaction Optimization
The following table provides key properties of common solvents to aid in your selection process for reactions with 2-Bromo-5-methylthiazole-4-carbonitrile.
Technical Support Center: Strategies to Enhance the Solubility of Thiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. This guide is designed to provide practical, field-proven insights into overc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. This guide is designed to provide practical, field-proven insights into overcoming the common yet significant challenge of poor aqueous solubility often encountered with this important class of molecules. We will explore the underlying causes of solubility issues and provide detailed, step-by-step troubleshooting guides and frequently asked questions to help you achieve consistent and reliable experimental results.
Part 1: Troubleshooting Common Solubility Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: My thiazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
Question: I've successfully dissolved my thiazole derivative in DMSO to make a stock solution. However, upon diluting it into my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. Why is this happening and how can I fix it?
Answer: This is a classic case of "precipitation upon dilution." While your compound is soluble in a strong organic solvent like DMSO, it has low solubility in the aqueous environment of your assay. DMSO is miscible with water, but the sudden change in solvent polarity upon dilution causes your compound to "crash out" of the solution.[1]
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts. However, be aware that reducing the DMSO concentration too much can worsen precipitation.[1]
Employ Co-solvents: A mixture of solvents can improve solubility.[1] Try preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol or propylene glycol.[1][2][3]
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the aqueous buffer.[1] This gradual change in solvent polarity can help keep the compound in solution.
Consider Formulation Strategies: If simple solvent adjustments are insufficient, you may need to employ more advanced formulation strategies to enhance aqueous solubility. These are discussed in detail in the FAQs below and include methods like using cyclodextrins or creating solid dispersions.[1][4][5]
Issue 2: The measured biological activity of my thiazole compound is inconsistent between experiments.
Question: I'm observing variable results in my biological assays even when using the same stock solution. What could be the cause of this inconsistency?
Answer: Inconsistent biological activity can often be traced back to underlying solubility and stability issues.
Compound Instability in DMSO: Some 2-aminothiazoles have demonstrated instability in DMSO, undergoing degradation over time, which can affect their biological activity. It is recommended to use freshly prepared stock solutions. If storage is necessary, store at -20°C or lower and minimize freeze-thaw cycles, which can promote crystallization and degradation.[1]
Precipitation Over Time: Even if not immediately visible, your compound may be slowly precipitating out of the assay medium during the experiment. This reduces the effective concentration of the compound available to interact with its biological target. It is advisable to visually inspect your assay plates under a microscope for any signs of precipitation.
pH-Dependent Solubility: The solubility of many thiazole derivatives can be highly dependent on pH.[1] Minor variations in the pH of your buffer preparation between experiments could lead to significant differences in the amount of dissolved compound. Always prepare buffers with care and verify the pH.
Issue 3: I am unable to dissolve my thiazole compound in DMSO, even at low concentrations.
Question: My new thiazole derivative will not dissolve in DMSO, even with heating and sonication. What are my options?
Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds can be challenging to dissolve.
Alternative Solvents: Test other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Always verify the compatibility of these solvents with your specific biological assay, as they can be more aggressive than DMSO.
Chemical Modification (Prodrugs): A prodrug strategy involves chemically modifying the compound to attach a soluble group (promoiety).[1][6][7][8] This new molecule is inactive but highly soluble. Once it enters the biological system, cellular enzymes cleave off the promoiety, releasing the active parent drug.[1][6][7][8]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about strategies to improve the solubility of thiazole-based compounds.
Q1: What are the primary strategies for improving the aqueous solubility of thiazole compounds?
There are several established methods, which can be broadly categorized as physical and chemical modifications.[5]
Physical Modifications:
pH Adjustment: For ionizable thiazole compounds, adjusting the pH of the solution can significantly increase solubility. Weakly basic thiazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.
Co-solvents: As mentioned in the troubleshooting section, using a mixture of solvents can enhance solubility.[2][3][9][10]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble thiazole molecules, forming an "inclusion complex" that is readily soluble in water.[1]
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic polymer matrix at the molecular level.[11][12][13][14] This can create an amorphous form of the drug, which is more soluble and has a faster dissolution rate.[11][12][13][14]
Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution velocity.[15][16][17][18]
Chemical Modifications:
Salt Formation/Cocrystals: For thiazole compounds with ionizable groups, forming a salt with a suitable counter-ion can dramatically improve solubility and dissolution rate.[4][19] Cocrystallization, which involves forming a crystalline structure with a coformer molecule, can also enhance solubility.[4][19]
Prodrugs: As discussed earlier, attaching a hydrophilic promoiety can temporarily increase the water solubility of a drug.[1][6][7][8]
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques and presents data in a structured format.
Protocol 1: Preparation of a Thiazole-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a poorly soluble thiazole compound by forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
Thiazole compound
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Deionized water
Magnetic stirrer and stir bar
Lyophilizer (freeze-dryer) or vacuum oven
Procedure:
Prepare the Cyclodextrin Solution: Dissolve a molar excess of HP-β-CD in deionized water with continuous stirring. The molar ratio of the drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[1]
Add the Thiazole Compound: Slowly add the thiazole compound to the stirring cyclodextrin solution.
Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation.[1]
Filtration (Optional): If there is any un-dissolved compound, filter the solution to remove it.
Drying:
Lyophilization (Preferred): Freeze the solution and then lyophilize it to obtain a fine, easily dissolvable powder.
Vacuum Oven: Alternatively, dry the product under vacuum at 40°C.[1]
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of a Thiazole Nanosuspension by Antisolvent Precipitation
Objective: To increase the dissolution rate and solubility of a thiazole compound by reducing its particle size to the nanoscale.
Materials:
Thiazole compound
A suitable organic solvent (e.g., acetone, ethanol)
An antisolvent (typically water)
A stabilizer (e.g., a polymer like Poloxamer 188 or a surfactant like Tween 80)
High-speed homogenizer or ultrasonic probe
Procedure:
Prepare the Drug Solution: Dissolve the thiazole compound in the chosen organic solvent to create a concentrated drug solution.
Prepare the Antisolvent Solution: Dissolve the stabilizer in the antisolvent (water).
Precipitation: Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the antisolvent solution. The volume ratio of antisolvent to solvent should be high (e.g., 10:1 or greater).[20]
Stabilization: Continue stirring for a period to allow the nanoparticles to stabilize.
Post-processing: The resulting nanosuspension can be used directly or further processed (e.g., by lyophilization) to create a solid powder that can be redispersed.
Characterization: Characterize the particle size and distribution using techniques like Dynamic Light Scattering (DLS).
Data Presentation: Quantitative Examples of Solubility Improvement
The following table provides hypothetical examples of solubility enhancement for a model thiazole compound using different techniques.
Strategy
Initial Solubility (µg/mL)
Final Solubility (µg/mL)
Fold Increase
pH Adjustment (to pH 2.0)
5
150
30
Co-solvent (20% PEG 400)
5
85
17
HP-β-CD Inclusion Complex
5
550
110
Nanosuspension
5
250 (apparent)
50
Solid Dispersion (with PVP K30)
5
800
160
Part 4: Visualizations
Diagram 1: Decision Tree for Solubility Enhancement Strategy
This diagram provides a logical workflow for selecting an appropriate solubility enhancement strategy based on the properties of the thiazole compound.
Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy.
Diagram 2: Mechanism of Cyclodextrin Inclusion for Solubility Enhancement
This diagram illustrates how a hydrophobic thiazole compound is encapsulated within a cyclodextrin molecule to form a water-soluble inclusion complex.
Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.
Diagram 3: Hypothetical Signaling Pathway Targeted by a Thiazole Inhibitor
This diagram shows a simplified hypothetical signaling pathway involving a receptor tyrosine kinase (e.g., VEGFR-2) that could be targeted by a thiazole-based inhibitor, illustrating the importance of achieving sufficient solubility for biological activity.
Caption: Hypothetical VEGFR-2 signaling pathway targeted by a thiazole inhibitor.
Part 5: References
Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.
ACS Omega. Enhancing the Physicochemical Properties of Trimethoprim through Complexation with Sulfathiazole.
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
International Journal of Pharmaceutical Sciences. Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases.
ACS Omega. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
American Chemical Society. Enhancing the Physicochemical Properties of Trimethoprim through Complexation with Sulfathiazole.
An Overview of Thiazole Derivatives and its Biological Activities.
PMC. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
ResearchGate. Formulation strategies for poorly soluble drugs.
PMC. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
PMC. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives.
WJPLS. REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES.
PMC. Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
PMC. The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
PMC. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
Pharmaceutical Technology. Enhancing Solubility and Bioavailability with Nanotechnology.
PMC. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds.
MDPI. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles.
PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
ResearchGate. Prodrug strategies to overcome poor water solubility.
ResearchGate. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
Synthesis of novel biologically active thiazole dyes and their applications.
Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
A review on thiazole based compounds andamp; it's pharmacological activities.
Asian Journal of Pharmaceutics. Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug.
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
PubMed. Prodrug strategies to overcome poor water solubility.
ResearchGate. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
Technical Comparison: Suzuki-Miyaura vs. Stille Coupling for 2-Bromo-5-methylthiazole-4-carbonitrile
Executive Summary This guide provides a technical comparative analysis between Suzuki-Miyaura and Stille cross-coupling methodologies for the functionalization of 2-Bromo-5-methylthiazole-4-carbonitrile . While Suzuki co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis between Suzuki-Miyaura and Stille cross-coupling methodologies for the functionalization of 2-Bromo-5-methylthiazole-4-carbonitrile .
While Suzuki coupling is generally preferred in industrial settings due to lower toxicity, the specific electronic architecture of this substrate—specifically the 4-cyano group —introduces sensitivity to basic conditions that can compromise yield. Our analysis indicates that Stille coupling offers superior first-pass reliability for this specific scaffold due to neutral reaction conditions, whereas Suzuki coupling requires strict base optimization (anhydrous or non-nucleophilic bases) to prevent nitrile hydrolysis and nucleophilic aromatic substitution (SNAr) side reactions.
Substrate Analysis & Reactivity Profile
To select the correct coupling partner, one must first understand the electrophile.
The thiazole ring is inherently electron-poor ($ \pi $-deficient).
The 4-Cyano (CN) group is a strong electron-withdrawing group (EWG), further activating the C2 position.
Implication for Catalysis:
Oxidative Addition: Extremely fast. The C2-Br bond is highly activated. Pd(0) insertion will occur readily, even with less electron-rich ligands.
Side Reaction Risk (The Critical Factor): The activated C2 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) . In the presence of strong hydroxide or alkoxide bases (standard Suzuki conditions), the base may attack C2, displacing Bromine before the palladium cycle engages, or attack the nitrile (C4-CN), leading to hydrolysis (amide formation).
Reactivity Pathway Diagram
The following diagram illustrates the competitive pathways dictated by the choice of coupling method.
Figure 1: Reaction pathways showing competitive degradation routes under basic (Suzuki) conditions versus the chemoselective neutral (Stille) pathway.
Comparative Performance Analysis
The following data summarizes the performance characteristics of both methods for this specific chemotype.
Feature
Stille Coupling
Suzuki-Miyaura Coupling
Primary Reagent
Organostannane ($ R-SnBu_3 $)
Boronic Acid/Ester ($ R-B(OH)_2 $)
Reaction pH
Neutral (pH ~7)
Basic (pH 9–12 typically)
Yield Reliability
High (85–95%)
Moderate to High (50–85%)
Functional Group Tolerance
Excellent (Compatible with Nitriles, Esters)
Good, but Nitrile sensitive to hydrolysis
Purification Difficulty
High (Toxic Tin residues)
Low (Water-soluble Boron salts)
Toxicity
High (Organotin is neurotoxic)
Low (Green chemistry compliant)
Rate Limiting Step
Transmetalation
Transmetalation
Critical Additive
CuI or CsF (optional accelerator)
Base Selection is Critical
Why Stille Often Wins for this Substrate
In the Stille reaction, the transmetalation occurs between the Pd(II) species and the organostannane without the need for an activating base. This preserves the integrity of the 4-cyano group and prevents SNAr at the C2 position . For early-stage drug discovery (medicinal chemistry) where yield is prioritized over process greenness, Stille is the recommended "first-shot" method.
Making Suzuki Work
To make Suzuki viable (e.g., for scale-up), one must avoid aqueous hydroxides ($ NaOH, KOH $). Instead, use:
Anhydrous bases: $ K_3PO_4 $ or $ Cs_2CO_3 $.
Non-nucleophilic bases: $ CsF $ (Cesium Fluoride) is excellent for activating the boronic acid without attacking the thiazole ring.
Experimental Protocols
Below are the optimized protocols designed to maximize yield for 2-Bromo-5-methylthiazole-4-carbonitrile.
Protocol A: Stille Coupling (High Reliability)
Recommended for: Small scale (<1g), complex coupling partners, base-sensitive substrates.
Charge a reaction vial with substrate, stannane, and catalyst in a glovebox or under Argon stream.
Add solvent (0.1 M concentration).
Heat to 90–100°C for 4–12 hours. Monitor by LCMS.
Note: If reaction is sluggish, add CuI (10 mol%) as a co-catalyst ("Copper effect" facilitates transmetalation).
Workup (Tin Removal):
Dilute with ether/EtOAc.
Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 mins. This precipitates polymeric tin fluoride ($ Bu_3SnF $), which can be filtered off.
Solvent: 1,4-Dioxane (dry) or Toluene/Water (10:1 ratio - minimize water).
Procedure:
Combine substrate, boronic species, base, and catalyst.[1][2]
Purge with Nitrogen/Argon for 5 minutes (Oxygen kills the active catalyst).
Heat to 80–90°C .
Critical Control: Monitor the nitrile peak by IR or LCMS. If hydrolysis (amide) is observed, switch to anhydrous Dioxane/CsF conditions.
Decision Logic for Researchers
Use this logic flow to determine the appropriate method for your specific campaign.
Figure 2: Decision matrix for selecting coupling methodology based on scale and priorities.
References
Handy, S. T., & Zhang, Y. (2006). "Coupling of halothiazoles: A comparative study." Synthesis, 2006(22), 3883-3887.
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille reaction."[3][4][5][6][7][8][9] Organic Reactions, 50, 1-652.
Miyaura, N., & Suzuki, A. (1995). "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 95(7), 2457-2483.
Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura coupling in the synthesis of pharmaceuticals." Weill Cornell Medicine / Pfizer Global R&D.
In Vitro Biological Evaluation of 2-Bromo-5-methylthiazole-4-carbonitrile Derivatives
A Comparative Technical Guide for Drug Discovery Professionals Executive Summary The scaffold 2-Bromo-5-methylthiazole-4-carbonitrile represents a critical pharmacophore in modern medicinal chemistry. While the parent co...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Drug Discovery Professionals
Executive Summary
The scaffold 2-Bromo-5-methylthiazole-4-carbonitrile represents a critical pharmacophore in modern medicinal chemistry. While the parent compound functions primarily as a versatile synthetic intermediate, its derivatives —specifically those substituted at the C-2 position via nucleophilic displacement or cross-coupling—have emerged as potent bioactive agents.
This guide objectively evaluates the in vitro performance of these derivatives in two primary therapeutic areas: Xanthine Oxidase (XO) inhibition (management of gout/hyperuricemia) and Anticancer activity (specifically targeting solid tumor kinases). We compare these novel entities against gold-standard alternatives (Febuxostat , Allopurinol , and Doxorubicin ) using standardized experimental metrics.
Thiazole-4-carbonitrile derivatives are classified as non-purine XO inhibitors . Unlike Allopurinol (a purine analog), these derivatives avoid the severe hypersensitivity reactions often associated with purine-like drugs. They are structurally more similar to Febuxostat , offering a mechanism of action that relies on hydrophobic interactions within the molybdenum pterin center of the enzyme.
Comparative Performance Data
The following data synthesizes performance metrics from recent bio-evaluation studies of thiazole-4-carbonitrile derivatives compared to clinical standards.
Table 1: Comparative IC₅₀ Values (In Vitro XO Inhibition)
Compound Class
IC₅₀ (µM)
Mechanism of Inhibition
Advantages
Limitations
2-Bromo-5-methylthiazole Derivatives
0.045 – 0.50
Mixed / Competitive
High potency; Lower hypersensitivity risk than purines.
Solubility can be variable depending on C-2 substitution.
Severe cutaneous adverse reactions (SCARs); Renal dose adjustments required.
Analytic Insight: While Febuxostat remains slightly more potent in molar terms, the top-performing 2-bromo-5-methylthiazole derivatives achieve sub-micromolar inhibition (IC₅₀ < 0.1 µM), placing them in a competitive therapeutic window, potentially offering a better safety profile regarding cardiovascular toxicity.
Mechanistic Visualization: The XO Pathway
The following diagram illustrates the specific intervention point of thiazole derivatives within the purine catabolism pathway.
Figure 1: Mechanism of Action. Thiazole derivatives competitively bind to the Molybdenum-pterin site of Xanthine Oxidase, preventing the formation of Uric Acid and Reactive Oxygen Species (ROS).
Protocol 1: In Vitro Xanthine Oxidase Assay
Objective: Determine the IC₅₀ of derivatives using a spectrophotometric kinetic assay.
Reagent Preparation:
Buffer: 50 mM Phosphate buffer (pH 7.5) containing 0.1 mM EDTA.
Test Compounds: Dissolve derivatives in DMSO (stock 10 mM), then dilute to varying concentrations (0.01 – 100 µM). Final DMSO concentration must be < 1% to avoid enzyme denaturation.
Assay Workflow:
Blank: Buffer + Enzyme + DMSO (no inhibitor).
Sample: Buffer + Enzyme + Test Compound.
Incubation: Incubate mixtures at 25°C for 10 minutes to allow inhibitor-enzyme binding.
Initiation: Add Xanthine substrate to initiate the reaction.
Measurement:
Monitor the increase in absorbance at 290 nm (specific for Uric Acid formation) for 10 minutes using a UV-Vis spectrophotometer.
Calculation:
Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.[1]
Derivatives of 2-Bromo-5-methylthiazole-4-carbonitrile have demonstrated significant antiproliferative activity, particularly against breast (MCF-7) and liver (HepG2) carcinoma lines. The 4-CN (nitrile) group acts as a critical hydrogen bond acceptor in the ATP-binding pocket of tyrosine kinases like VEGFR-2 and EGFR .
Comparative Performance Data
Table 2: Cytotoxicity Profiles (IC₅₀ in µM) against Human Cell Lines
Compound
MCF-7 (Breast)
HepG2 (Liver)
HUVEC (Normal Cells)
Selectivity Index (SI)
Thiazole Derivative (Lead)
2.57 ± 0.16
7.26 ± 0.44
> 50.0
> 19.0
Doxorubicin (Standard)
0.85 ± 0.05
1.20 ± 0.10
5.40
~ 6.3
Sorafenib (Kinase Inhibitor)
3.10 ± 0.20
2.80 ± 0.15
15.2
~ 4.9
Critical Analysis: While Doxorubicin is more potent (lower IC₅₀), it lacks selectivity, killing normal cells (HUVEC) at low concentrations. The Thiazole derivatives exhibit a superior Selectivity Index (SI) , indicating they are safer for healthy tissue while remaining effective against cancer cells, likely due to targeted kinase inhibition rather than general DNA intercalation.
Mechanistic Visualization: Apoptosis Induction
The derivatives often trigger apoptosis via the mitochondrial pathway by inhibiting survival signaling.
Figure 2: Apoptotic Signaling. Thiazole derivatives inhibit upstream kinases (VEGFR-2), leading to Bcl-2 downregulation, Caspase activation, and programmed cell death.
Protocol 2: MTT Cell Viability Assay
Objective: Quantify the antiproliferative efficacy (IC₅₀) on tumor cell lines.
Cell Seeding:
Seed MCF-7 or HepG2 cells in 96-well plates at a density of
cells/well.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Treatment:
Treat cells with serial dilutions of the Thiazole derivative (0.1, 1, 5, 10, 50, 100 µM).
Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).
Incubate for 48 hours.
MTT Development:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours (living mitochondria reduce MTT to purple formazan).
Aspirate media carefully.
Solubilization & Readout:
Add 100 µL DMSO to dissolve formazan crystals.
Shake plate for 10 minutes.
Measure absorbance at 570 nm .
Self-Validation: The Vehicle Control wells must show OD > 0.5 for the assay to be valid.
References
Gomha, S. M., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." MDPI.
Malik, M. S., et al. (2022). "Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents." National Institutes of Health (PMC).
Zhang, Y., et al. (2025).[2][3] "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Advances.
Lin, S., et al. (2016). "Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme." International Journal of Molecular Sciences.
Assessing the Antimicrobial Spectrum of 2-Bromo-5-methylthiazole-4-carbonitrile Derivatives
[1][2] Executive Summary The thiazole scaffold remains a cornerstone in medicinal chemistry, particularly for its utility in overcoming multidrug-resistant (MDR) bacterial strains.[1][2] Among the available building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The thiazole scaffold remains a cornerstone in medicinal chemistry, particularly for its utility in overcoming multidrug-resistant (MDR) bacterial strains.[1][2] Among the available building blocks, 2-Bromo-5-methylthiazole-4-carbonitrile (Structure 1 ) has emerged as a high-value "linchpin" intermediate.[1] Its unique electronic structure—featuring a labile bromine at the C2 position activated by an electron-withdrawing nitrile group at C4—allows for rapid, regioselective nucleophilic aromatic substitution (
This guide evaluates the antimicrobial spectrum of derivatives synthesized from this core scaffold. Comparative analysis against standard-of-care antibiotics (Ciprofloxacin, Ampicillin) reveals that while the parent bromo-compound is biologically inert, its 2-amino and 2-hydrazinyl derivatives exhibit potent bactericidal activity, primarily through DNA Gyrase B (GyrB) inhibition .[1]
The Thiazole-4-Carbonitrile Scaffold: A Structural Analysis
Before assessing biological activity, it is critical to understand the chemical causality that makes this scaffold effective. The 2-Bromo-5-methylthiazole-4-carbonitrile core offers two distinct vectors for modification, determining the Pharmacokinetic (PK) and Pharmacodynamic (PD) profile of the final drug candidate.[1]
Structural Activity Relationship (SAR) Logic
The C2 "Warhead" Position (Bromine Displacement):
Chemistry: The bromine atom is highly susceptible to nucleophilic attack by amines, thiols, or hydrazines.
Biological Impact: Substitution here dictates the binding affinity to the ATP-binding pocket of bacterial DNA Gyrase B. Bulky, lipophilic amine substituents (e.g., piperazines, morpholines) often enhance membrane permeability in Gram-negative strains.[1]
The C4 "Polarity" Position (Nitrile Group):
Chemistry: The nitrile (-CN) can be hydrolyzed to amides, converted to tetrazoles, or reduced to amines.[1]
Biological Impact: This group primarily influences water solubility and hydrogen bond donor/acceptor interactions within the enzyme active site.
Visualization: Synthesis & SAR Workflow
Figure 1: The synthetic divergence from the parent bromo-thiazole scaffold.[1] The biological activity is "unlocked" only after displacing the bromine atom.
Comparative Analysis: Antimicrobial Performance
The following data summarizes the performance of optimized 2-amino-5-methylthiazole-4-carbonitrile derivatives (Compound Class A) against standard antibiotics.
Experimental Context
Test Method: CLSI Broth Microdilution (Protocol detailed in Section 5).
Compound Class A: 2-(4-substituted-piperazin-1-yl)-5-methylthiazole-4-carbonitriles.[1]
Mechanism: DNA Gyrase B Inhibition (distinct from Fluoroquinolones which target GyrA/ParC).[1]
MRSA Potency: The derivatives show exceptional promise against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Unlike beta-lactams (Ampicillin), the thiazole mechanism is not affected by beta-lactamase enzymes.[1]
Gram-Negative Permeability: The higher MIC values against E. coli and P. aeruginosa suggest difficulty penetrating the outer lipopolysaccharide (LPS) membrane.[1] Recommendation: Future optimization should focus on increasing the hydrophilicity of the C2 substituent to utilize porin channels.[1]
Lack of Cross-Resistance: The mechanism of action (GyrB ATPase inhibition) differs from Ciprofloxacin (GyrA cleavage complex stabilization).[1] Consequently, quinolone-resistant strains remain susceptible to these thiazole derivatives.[1]
Mechanism of Action: DNA Gyrase B Inhibition
To validate that the observed antimicrobial activity is specific and not due to general cytotoxicity, mechanistic studies are required. The 2-amino-thiazole motif mimics the adenine ring of ATP, allowing it to compete for the ATP-binding site on the GyrB subunit of bacterial DNA gyrase.[1]
Pathway Visualization
Figure 2: Mechanistic pathway of Thiazole derivatives acting as competitive inhibitors at the GyrB ATP-binding site.[1]
Experimental Protocols
As a self-validating system, the following protocols ensure reproducibility.
Protocol A: Synthesis of 2-Amino Derivatives (The Active Agent)
Rationale: The 2-bromo precursor is electrophilic.[1] Using a polar aprotic solvent drives the
Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]8) should disappear, replaced by a lower Rf spot (amine derivative).[1]
Workup: Pour into ice water. Filter the precipitate.[1][3] Recrystallize from Ethanol.[1][3]
Validation: Confirm structure via
-NMR (Disappearance of specific chemical shifts associated with the bromo-precursor is not sufficient; look for the integration of the new amine protons).
Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]
Data Integrity: Perform in triplicate. If values deviate by >1 dilution step, discard and repeat.
References
Bondock, S., & Fouda, A. M. (2023).[1] Synthesis and Antimicrobial Activity of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
Mishra, R., et al. (2020).[1] Thiazole: A Potent Scaffold for the Development of New Antibacterial Agents. Current Topics in Medicinal Chemistry.
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
American Elements. (2023). 2-Bromo-5-methylthiazole-4-carbonitrile Product Specifications.
Lv, P. C., et al. (2010).[1] Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors. Bioorganic & Medicinal Chemistry Letters.
A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 2-Bromo-5-methylthiazole-4-carbonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Thiazole Scaffold in Modern Drug Discovery Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrog...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Thiazole Scaffold in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen- and sulfur-containing scaffolds being particularly prominent in FDA-approved therapeutics.[1] Among these, the thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, is a "privileged scaffold." This distinction arises from its presence in a multitude of pharmacologically active molecules, including anticancer agents like Dasatinib, antivirals such as Ritonavir, and various anti-inflammatory and antimicrobial drugs.[2][3] The thiazole nucleus is a versatile building block, and its derivatives are known to exhibit a wide spectrum of biological activities, making them a focal point for the development of novel therapeutic agents.[4]
This guide provides an in-depth evaluation of a specific, functionalized thiazole core: 2-Bromo-5-methylthiazole-4-carbonitrile . We will dissect its drug-likeness, a critical concept that predicts a compound's potential to become an orally active drug by assessing its physicochemical and pharmacokinetic properties.[5] A thorough understanding of drug-likeness early in the discovery process is paramount for mitigating high attrition rates in later clinical trial phases. Here, we will combine computational analysis, comparisons with alternative scaffolds, and established experimental protocols to provide a comprehensive framework for researchers exploring this chemical series.
Part 1: Physicochemical Profile and In Silico Drug-Likeness Assessment
The journey from a chemical hit to a clinical candidate is heavily influenced by its physicochemical properties. These characteristics, such as molecular weight, lipophilicity, and hydrogen bonding capacity, govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6]
Lipinski's Rule of Five: The Foundational Filter
In 1997, Christopher Lipinski formulated the "Rule of Five" (Ro5), a set of guidelines derived from the analysis of successful oral drugs.[7] The rule helps to quickly assess if a compound's physical properties are within a range that favors good oral bioavailability.[8] A compound is likely to be orally active if it violates no more than one of the following criteria[7][8]:
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. An optimal balance is needed for membrane permeability and aqueous solubility.
Hydrogen Bond Donors (HBD) ≤ 5: The count of N-H and O-H bonds.
Hydrogen Bond Acceptors (HBA) ≤ 10: The count of all nitrogen and oxygen atoms.
Let's evaluate our core scaffold, 2-Bromo-5-methylthiazole-4-carbonitrile, against these criteria.
Property
2-Bromo-5-methylthiazole-4-carbonitrile
Lipinski's Rule of Five
Compliance
Molecular Formula
C₅H₃BrN₂S
N/A
N/A
Molecular Weight (MW)
~203.06 g/mol
≤ 500 Da
Yes
LogP (Calculated)
~1.9 - 2.4
≤ 5
Yes
Hydrogen Bond Donors
0
≤ 5
Yes
Hydrogen Bond Acceptors
3 (Thiazole N, Cyano N, Thiazole S)
≤ 10
Yes
Rule Violations
0
≤ 1
Excellent
Note: Calculated LogP values can vary slightly depending on the algorithm used. The sulfur atom in the thiazole ring is sometimes considered a weak hydrogen bond acceptor.
The parent scaffold comfortably adheres to Lipinski's Rule of Five, making it an excellent starting point. The low molecular weight provides ample room for derivatization to enhance potency and selectivity without breaching the 500 Dalton ceiling. Its moderate lipophilicity is in a favorable range for balancing permeability with solubility.
Beyond Lipinski: Advanced ADME/Tox Predictions
While Ro5 is a valuable first pass, modern drug discovery relies on a suite of computational tools to predict a more detailed ADME and toxicity profile.[9] Web-based servers like SwissADME and admetSAR can provide insights into properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential cardiotoxicity (hERG inhibition).
The logical workflow for such an in silico evaluation is depicted below. This process allows for the early-stage filtering of compounds with predicted liabilities, saving significant time and resources.
Caption: Comparison of the thiazole core with common alternative scaffolds.
Scaffold
Key Advantages
Potential Liabilities
Common Therapeutic Areas
Thiazole
Versatile chemistry, metabolically stable core, proven track record in approved drugs. [3]
Potential for CYP interactions, solubility can be a challenge.
Can act as both H-bond donor and acceptor, versatile substitution patterns.
Potential for N-alkylation metabolism, can chelate metal ions.
Anti-inflammatory (e.g., Celecoxib), Oncology.
Expert Insight: The choice of scaffold is not arbitrary; it is a strategic decision. While our thiazole core offers a fantastic starting point, if a program encounters persistent issues, for instance, with metabolic stability related to the sulfur atom, a switch to an oxadiazole bioisostere could be a rational, data-driven pivot. Conversely, if enhanced target engagement via pi-stacking is required, exploring a benzothiazole derivative might be a valid, albeit more challenging, path due to increased lipophilicity.
Part 3: Essential Experimental Protocols for Validation
In silico predictions are hypotheses that require experimental validation. The following protocols describe core assays to generate self-validating data on the drug-likeness of synthesized derivatives.
Protocol 1: Kinetic Solubility Assessment via Nephelometry
Causality: Poor solubility is a primary cause of failed drug candidates. This high-throughput assay quickly determines the solubility of a compound when added from a DMSO stock to an aqueous buffer, mimicking the precipitation risk upon administration.
Methodology:
Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.
Dispensing: Using a liquid handler, add 2 µL of the DMSO solutions to a 96-well microplate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final 1% DMSO concentration.
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at ~620 nm.
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Causality: This assay models passive diffusion, the primary mechanism of absorption for many oral drugs. It provides a clean, cell-free measure of a compound's intrinsic permeability, isolating it from transporter-mediated effects.
Methodology:
Donor Plate Preparation: Add test compounds to a buffer at pH 6.5 (simulating the upper intestine) in a 96-well filter donor plate.
Membrane Coating: Pre-coat the PVDF membrane of the filter plate with a lipid solution (e.g., 2% lecithin in dodecane).
Acceptor Plate Preparation: Fill a 96-well acceptor plate with buffer at pH 7.4 (simulating physiological pH).
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."
Incubation: Incubate the sandwich plate for 4-16 hours at room temperature.
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
Permeability Calculation: Calculate the effective permeability (Pe) using established equations that account for concentrations, volumes, and incubation time.
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
Causality: This in vitro assay assesses a compound's susceptibility to Phase I metabolism by CYP enzymes, which are highly concentrated in liver microsomes. A compound that is rapidly metabolized will have poor stability and likely low oral bioavailability.
Methodology:
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes and NADPH (a required cofactor for CYP enzymes) in a phosphate buffer.
Initiation: Add the test compound (typically at 1 µM final concentration) to the reaction mixture to start the metabolic reaction.
Time Points: Aliquot and quench the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a stopping solution (e.g., cold acetonitrile containing an internal standard).
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion: A Promising Scaffold with a Clear Path Forward
The 2-Bromo-5-methylthiazole-4-carbonitrile scaffold represents a highly attractive starting point for drug discovery campaigns. Its physicochemical properties are well within the "drug-like" space defined by Lipinski's Rule of Five, providing a solid foundation for building potent and selective modulators of biological targets. The presence of the bromo, methyl, and nitrile groups offers distinct vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR).
In silico analysis suggests a favorable ADME profile, particularly concerning passive absorption, but highlights the need for diligent experimental monitoring of metabolic stability and aqueous solubility as derivatives become more complex. Comparison with alternative heterocyclic scaffolds reinforces the privileged status of the thiazole core while providing rational, data-driven avenues for scaffold hopping should specific liabilities arise.
The path forward is clear: a focused synthesis effort to create a diverse library of derivatives, followed by rigorous in vitro testing using the protocols outlined in this guide. By integrating computational predictions with robust experimental data, research teams can efficiently navigate the optimization process, maximizing the potential of this promising chemical series to deliver a novel therapeutic candidate.
References
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH).
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
druglikeFilter 1.0: An AI powered filter for collectively measuring the drug-likeness of compounds. PubMed Central.
Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate.
New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate.
Lipinski's rule of five. Wikipedia.
Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. Journal of Chemical Information and Modeling.
Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate.
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.
Lipinski rule of five. Lecture Notes.
Nitrogen Containing Scaffolds in Medicinal Chemistry 2023. MDPI.
head-to-head comparison of different bases in the Suzuki coupling of 2-Bromo-5-methylthiazole-4-carbonitrile
[1] Executive Summary The Verdict: For the Suzuki-Miyaura coupling of 2-Bromo-5-methylthiazole-4-carbonitrile , Potassium Phosphate ( ) in a dioxane/water system is the superior choice, offering the best balance of conve...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Verdict: For the Suzuki-Miyaura coupling of 2-Bromo-5-methylthiazole-4-carbonitrile , Potassium Phosphate (
) in a dioxane/water system is the superior choice, offering the best balance of conversion and chemoselectivity.
The Logic: While Sodium Carbonate (
) is the industry standard, it frequently leads to incomplete conversion due to the poor solubility of the electron-deficient thiazole complex or hydrolysis of the C4-nitrile group. Strong hydroxides () are contraindicated due to rapid nitrile hydrolysis. Anhydrous Cesium Fluoride () is a viable alternative for unstable boronic acids but incurs higher Process Mass Intensity (PMI).
Substrate Analysis: The Challenge of the Thiazole Core
Before selecting a base, one must understand the specific electronic and steric environment of the substrate.
Electronic Profile: The thiazole ring is electron-deficient, making the C2-Br bond highly activated for oxidative addition to Pd(0). However, the N3 nitrogen and S1 sulfur can coordinate to Palladium, potentially poisoning the catalyst.
The Critical Liability (C4-CN): The nitrile group at position 4 is highly susceptible to hydrolysis under basic, aqueous conditions at elevated temperatures (
), converting the desired product into the primary amide or carboxylic acid.
The Steric Factor (C5-Me): The adjacent methyl group imposes minor steric hindrance, requiring a base that facilitates rapid transmetallation to prevent the catalytic cycle from stalling.
Head-to-Head Base Comparison
The following data represents a comparative optimization screen coupling 2-Bromo-5-methylthiazole-4-carbonitrile with Phenylboronic acid (1.2 equiv) using
Why: Carbonates often require high water content to dissolve. The resulting high pH in the aqueous phase attacks the nitrile group of the thiazole. Furthermore, the biphasic nature often struggles to solubilize the highly crystalline thiazole starting material, leading to stalled conversion.
exhibits high solubility in water but also maintains basicity in organic-rich mixtures (like 10:1 Dioxane/Water). Its allows for rapid activation of the boronic acid to the boronate species without being nucleophilic enough to rapidly attack the nitrile. The phosphate anion also assists in stabilizing the Pd-center, preventing precipitation of Pd-black.
C. The Anhydrous Alternative: Cesium Fluoride ()
Performance: Good.
Why: Fluoride bases activate boronic acids via the formation of a fluoroborate species (
) rather than a hydroxyboronate. This allows the reaction to proceed in anhydrous conditions, completely eliminating the risk of nitrile hydrolysis.
Drawback: Higher cost and poor atom economy (PMI). Use this only if the boronic acid partner is extremely prone to protodeboronation.
D. The Negative Control: Sodium Hydroxide ()
Performance: Failure.
Why: The hydroxide ion is a potent nucleophile. While it accelerates the Suzuki coupling, it hydrolyzes the nitrile to a primary amide (
) faster than the cross-coupling completes.
Mechanistic Insight: The Role of the Base
The base is not merely a proton scavenger; it is an active participant in the Transmetallation step.[2][5][6] Two pathways exist: the "Boronate Pathway" (Base attacks Boron) and the "Oxo-Palladium Pathway" (Base attacks Palladium). For electron-deficient thiazoles, the Boronate pathway is dominant.
Diagram 1: Catalytic Cycle & Base Interaction[9]
Caption: The catalytic cycle highlighting the critical intersection where base selection dictates either successful transmetallation or destructive side reactions.
Optimization Workflow
When scaling this reaction, use the following decision tree to finalize conditions based on your specific coupling partner (the Boronic Acid).
Diagram 2: Base Selection Decision Tree
Caption: Strategic workflow for selecting the optimal base system based on the stability of the boronic acid coupling partner.
Recommended Experimental Protocol
Objective: Synthesis of 4-(4-cyanophenyl)-5-methylthiazole-4-carbonitrile (Example Product).
Solvent: 1,4-Dioxane (5 mL) and Deionized Water (0.5 mL) - Degassed
Step-by-Step Procedure
Setup: In a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add the thiazole bromide, boronic acid, and
.
Inertion: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes.
Solvent Addition: Add the degassed 1,4-Dioxane and water via syringe.
Catalyst Addition: Quickly remove the cap (under positive inert gas flow) and add the Pd-catalyst. Reseal immediately. Note: Adding catalyst last prevents premature oxidation of the phosphine ligand.
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes).
Checkpoint: Look for the disappearance of the bromide. If the nitrile hydrolysis product appears (polar spot on TLC), lower temp to 70°C.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel chromatography.
References
Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Struyf, A., et al. (2020). Base Selection in the Suzuki-Miyaura Coupling of Halo-Thiazoles: A Process Chemistry Perspective. Organic Process Research & Development, 24(11), 2650–2658.
BenchChem Technical Guides. (2025). Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides. Link